molecular formula C10H9NS B1319267 4-Methyl-2-(3-thienyl)pyridine CAS No. 56421-81-9

4-Methyl-2-(3-thienyl)pyridine

Cat. No.: B1319267
CAS No.: 56421-81-9
M. Wt: 175.25 g/mol
InChI Key: LEYVUBQZJAYOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(3-thienyl)pyridine (CAS#: 56421-81-9) is an organic compound with the molecular formula C10H9NS. It belongs to the class of thienylpyridines, which are heterocyclic compounds of significant interest in agricultural chemistry research . Recent studies have investigated the synthesis and biological activity of various thienylpyridines, identifying this structural motif as a promising scaffold for insecticidal agents . Specifically, research has demonstrated that novel thienylpyridines and related heterocyclic derivatives exhibit insecticidal activity against nymphs and adults of Aphis gossypii (cotton aphid), highlighting their potential value in the development of new crop protection products . The compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems, such as thieno[2,3-b]pyridines, which are explored for diverse applications including the development of fluorophores . 4-Methyl-2-(3-thienyl)pyridine is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVUBQZJAYOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305605
Record name 4-Methyl-2-(3-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-81-9
Record name 4-Methyl-2-(3-thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56421-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(3-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-2-(3-thienyl)pyridine CAS number and properties

[1][2][3]

Introduction & Chemical Identity

4-Methyl-2-(3-thienyl)pyridine is a heterocyclic building block belonging to the class of 2-arylpyridines.[1] It features a pyridine ring substituted with a methyl group at the 4-position and a thiophene ring attached at the 3-position.[2][1][3][4][5] This specific regioisomer is of significant interest in the development of cyclometalated ligands for phosphorescent iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs).[2][1] The methyl substituent modulates the electronic density of the pyridine ring, influencing the emission color and quantum efficiency of the resulting metal complexes.[2][1]

Key Identifiers
PropertyDetail
CAS Number 56421-81-9
IUPAC Name 4-Methyl-2-(thiophen-3-yl)pyridine
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
SMILES CC1=CC(=NC=C1)C2=CSC=C2
MDL Number MFCD02260289

Physicochemical Properties

The following properties characterize the compound in its isolated form. Note that while specific experimental melting points for this isomer are often proprietary to material datasheets, values are estimated based on close structural analogs (e.g., 2-(2-thienyl)pyridine).[2][1]

PropertyValue / DescriptionSource/Note
Physical State Solid (typically crystalline powder) or viscous oilAnalog comparison
Melting Point Approx. 50–70 °CEstimate based on analogs
Boiling Point ~280–300 °C (at 760 mmHg)Predicted
LogP 3.12Predicted (Hydrophobic)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, TolueneNon-polar organic solvents
pKa ~5.5 (Pyridine nitrogen)Estimate

Synthesis & Fabrication Protocol

The most robust method for synthesizing 4-Methyl-2-(3-thienyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction .[2][1] This protocol ensures high regioselectivity and yield.[2][1]

Reaction Scheme

Reagents: 2-Bromo-4-methylpyridine (Electrophile), 3-Thiopheneboronic acid (Nucleophile).[2][1] Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][1] Base: K₂CO₃ or Na₂CO₃ (aqueous).[2][1] Solvent: Toluene/Ethanol/Water or DME/Water.[2][1]

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine (1.0 eq) and 3-thiopheneboronic acid (1.2 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and Ethanol (4:1 ratio).

  • Base Activation: Add an aqueous solution of 2M K₂CO₃ (3.0 eq).

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) under a counter-flow of inert gas.

  • Reflux: Heat the reaction mixture to reflux (~90–100 °C) for 12–24 hours under inert atmosphere. Monitor conversion via TLC (Silica; Hexane/EtOAc).[2][1]

  • Work-up: Cool to room temperature. Separate the organic layer and extract the aqueous layer with Ethyl Acetate.[2][1] Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Gradient Elution: Hexane → 5% EtOAc/Hexane).

Synthesis Logic Visualization

SynthesisPathPrecursor12-Bromo-4-methylpyridine(Electrophile)IntermediateOxidative AdditionComplexPrecursor1->Intermediate + Pd(0)Precursor23-Thiopheneboronic Acid(Nucleophile)BaseK2CO3 (aq)(Base)Precursor2->Base ActivationCatalystPd(PPh3)4(Catalyst)Catalyst->Intermediate CycleBase->Intermediate TransmetallationProduct4-Methyl-2-(3-thienyl)pyridine(Target Ligand)Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 4-Methyl-2-(3-thienyl)pyridine.[2]

Applications in Drug Development & Materials

While primarily known as an optoelectronic material, the structural motifs of 4-Methyl-2-(3-thienyl)pyridine are relevant to medicinal chemistry.[2][1]

A. Organometallic Phosphors (OLEDs)

This compound serves as a C^N cyclometalating ligand .[2][1] Upon coordination with Iridium(III), the nitrogen of the pyridine and the C-2 carbon of the thiophene bind to the metal center.[2][1]

  • Role: The 4-methyl group exerts a positive inductive effect (+I), destabilizing the HOMO and typically inducing a red-shift in the emission spectrum compared to the unsubstituted analog.[2][1]

  • Complex Formulation:

    
     or 
    
    
    .
B. Pharmaceutical Intermediate

The thienyl-pyridine scaffold is a bioisostere for biaryl systems found in various kinase inhibitors.[2][1] The 4-methyl group provides a handle for metabolic stability or steric fitting in protein binding pockets.[2][1]

Ligand Coordination Diagram

CoordinationIrIridium (III)CenterPyridinePyridine Ring(N-Donor)Pyridine->Ir Coordinate BondThiopheneThiophene Ring(C-Donor)Pyridine->Thiophene C-C Bond(Ligand Backbone)Thiophene->Ir C-H Activation(Cyclometalation)Methyl4-Methyl Group(Electronic Tuner)Methyl->Pyridine +I Effect(LUMO Modulation)

Figure 2: Coordination mode of the ligand to an Iridium center, highlighting the cyclometalation sites.[2][1]

References

  • Chemical Identity & CAS: 4-Methyl-2-(thiophen-3-yl)pyridine (CAS 56421-81-9).[1][3][4] Chemikart Database. Available at: [Link][2][1]

  • General Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][1] [Link]

  • OLED Application Context: Lowry, M. S., et al. (2006).[2][1] Accelerating the Discovery of Phosphorescent Complexes for OLEDs. Chemistry of Materials. (Contextual reference for Thienylpyridine Ir complexes).

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(3-thienyl)pyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thienylpyridines in Modern Drug Discovery

Heteroaromatic scaffolds are foundational to medicinal chemistry, with thienylpyridine cores being particularly prominent in the development of novel therapeutics.[1][2][3] The unique electronic properties and spatial arrangement of the fused aromatic systems allow for intricate and specific interactions with biological targets. 4-Methyl-2-(3-thienyl)pyridine, in particular, serves as a crucial building block for a range of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system.[4][5] The efficient and scalable synthesis of such compounds is therefore of paramount importance to the pharmaceutical industry.[6]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, especially in the construction of biaryl and heteroaryl-aryl structures.[7][8] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an attractive choice for complex molecule synthesis.[9][10] This guide provides a comprehensive technical overview of the synthesis of 4-Methyl-2-(3-thienyl)pyridine using this Nobel Prize-winning methodology, delving into the mechanistic underpinnings, practical experimental considerations, and optimization strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The synthesis of 4-Methyl-2-(3-thienyl)pyridine via Suzuki coupling involves the palladium-catalyzed reaction between 2-bromo-4-methylpyridine and 3-thienylboronic acid. The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11][12]

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (2-bromo-4-methylpyridine) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[9] The palladium inserts into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9][13] For this synthesis, 2-bromo-4-methylpyridine offers a good balance of reactivity and stability.[14][15]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (3-thienylboronic acid) to the palladium(II) complex.[9][11] A critical aspect of the Suzuki coupling is the requirement of a base.[16][17] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the thienyl group to the palladium center, displacing the halide.[8][16] The choice of base can significantly impact the reaction rate and yield.[18]

  • Reductive Elimination: In the final step, the two organic fragments (the 4-methyl-2-pyridyl and 3-thienyl groups) on the palladium(II) complex couple and are eliminated as the final product, 4-Methyl-2-(3-thienyl)pyridine.[11][12] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 2-Bromo-4-methylpyridine PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)_2 + Base) PdII_ArX->Transmetalation 3-Thienylboronic Acid Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Practical Guide to the Synthesis of 4-Methyl-2-(3-thienyl)pyridine

A successful Suzuki coupling reaction hinges on the careful selection of reagents and reaction conditions. The following sections provide a detailed rationale for these choices.

Reagent Selection and Rationale
  • Aryl Halide (Electrophile): 2-Bromo-4-methylpyridine is the preferred electrophile. While aryl iodides are more reactive, they are also more expensive and less stable. Aryl chlorides are generally less reactive and often require more specialized and expensive catalyst systems.[19][20] The bromine atom at the 2-position of the pyridine ring is activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[14]

  • Organoboron Reagent (Nucleophile): 3-Thienylboronic acid is a commercially available and relatively stable organoboron reagent.[21] It is important to use high-purity boronic acid, as impurities can negatively impact the reaction. Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source), so anhydrous conditions are often preferred, although many Suzuki couplings are robust enough to be run in the presence of water.[22][23]

  • Palladium Catalyst: A wide range of palladium catalysts can be employed for Suzuki couplings.[24] For heteroaromatic substrates, palladium complexes with electron-rich and bulky phosphine ligands are often highly effective.[10][25] A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Alternatively, a combination of a palladium(II) source like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand such as SPhos or XPhos can be used. These ligands can enhance catalyst stability and activity, particularly with less reactive aryl chlorides.[10]

  • Base: The choice of base is critical for activating the boronic acid.[8][16] Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[18] For this specific transformation, an aqueous solution of sodium carbonate is a cost-effective and efficient choice. The use of a biphasic solvent system (an organic solvent and water) is common when using inorganic bases.

  • Solvent: The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). A mixture of a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) with water is often employed.[11][26] Toluene is another common organic solvent for Suzuki couplings. The choice of solvent can influence the reaction rate and selectivity.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of 4-Methyl-2-(3-thienyl)pyridine.

Experimental_Workflow cluster_1 Synthesis and Purification A Reaction Setup (Inert Atmosphere) B Addition of Reagents - 2-Bromo-4-methylpyridine - 3-Thienylboronic Acid - Palladium Catalyst - Base - Solvent A->B C Reaction at Elevated Temperature (e.g., 80-100 °C) B->C D Reaction Monitoring (TLC, GC-MS, or LC-MS) C->D E Workup - Quenching - Phase Separation D->E F Extraction of Product E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4-methylpyridine

  • 3-Thienylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylpyridine (1.0 eq), 3-thienylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.[27]

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and a 2M aqueous solution of sodium carbonate. The typical solvent ratio is 4:1 (dioxane:water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (2-bromo-4-methylpyridine) is consumed. Reaction times can vary but are typically in the range of 4-12 hours.[28]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-2-(3-thienyl)pyridine.[29][30]

Optimization and Troubleshooting

Optimizing a Suzuki coupling reaction often involves a systematic variation of key parameters.[7]

ParameterCommon IssuesPotential Solutions
Catalyst Low conversion, catalyst decompositionScreen different palladium pre-catalysts and ligands (e.g., Pd(OAc)₂ with SPhos, XPhos, or CataCXium A).[10] Increase catalyst loading (typically 1-5 mol%).
Base Incomplete reaction, side reactions (e.g., hydrolysis of esters)Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Adjust the amount and concentration of the base. For base-sensitive substrates, consider milder bases like K₂CO₃.[18]
Solvent Poor solubility of reactants, slow reaction rateTry different solvent systems (e.g., toluene/water, DMF/water, THF/water).[11] Ensure adequate mixing in biphasic systems.
Temperature No reaction or slow reactionIncrease the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.
Boronic Acid Low yield, homocoupling of boronic acidUse fresh, high-purity boronic acid. Anhydrous conditions may be necessary if protodeboronation is an issue.[27]
Aryl Halide Low reactivity (especially with chlorides)Use a more active catalyst system with bulky, electron-rich ligands.[25] Consider using the corresponding aryl bromide or iodide if feasible.

Conclusion: A Robust and Scalable Synthetic Strategy

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 4-Methyl-2-(3-thienyl)pyridine. Its operational simplicity, functional group tolerance, and the commercial availability of the starting materials make it an ideal choice for both laboratory-scale synthesis and industrial production. A thorough understanding of the reaction mechanism and the role of each component is essential for optimizing the reaction conditions to achieve high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this powerful synthetic transformation in their work.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 26, 2026. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Accessed January 26, 2026. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. Accessed January 26, 2026. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Accessed January 26, 2026. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 26, 2026. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Accessed January 26, 2026. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Accessed January 26, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 26, 2026. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Accessed January 26, 2026. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Accessed January 26, 2026. [Link]

  • ResearchGate. Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. ResearchGate. Accessed January 26, 2026. [Link]

  • ACS Publications. Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. ACS Publications. Accessed January 26, 2026. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Accessed January 26, 2026. [Link]

  • ResearchGate. Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐b]pyridines and related fused heterocyclic compounds. ResearchGate. Accessed January 26, 2026. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Accessed January 26, 2026. [Link]

  • ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. Accessed January 26, 2026. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Accessed January 26, 2026. [Link]

  • Assiut University. Synthesis, photophysical properties, and biological activities of some new thienylpyridines, thienylthieno[2.3-b]pyridines and related fused heterocyclic compounds. Assiut University. Accessed January 26, 2026. [Link]

  • James Cook University. Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines. James Cook University. Accessed January 26, 2026. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Accessed January 26, 2026. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Accessed January 26, 2026. [Link]

  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. De Gruyter. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • ResearchGate. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. Accessed January 26, 2026. [Link]

  • ResearchGate. Synthesis, characterization and biological activities of some novel thienylpyrido[3',2':4,5]thieno[3,2‐d]pyrimidines and related heterocycles. ResearchGate. Accessed January 26, 2026. [Link]

  • PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Accessed January 26, 2026. [Link]

Sources

Technical Guide: Negishi Coupling Synthesis of 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Methyl-2-(3-thienyl)pyridine via Negishi cross-coupling. It is designed for researchers requiring a robust, scalable, and mechanistically grounded protocol.

Executive Summary & Strategic Rationale

Target Molecule: 4-Methyl-2-(3-thienyl)pyridine Core Transformation: Pd-catalyzed C–C bond formation between a pyridyl halide and a thienyl organozinc reagent.

While Suzuki-Miyaura coupling is often the default for biaryl synthesis, the Negishi coupling offers distinct advantages for this specific heteroaryl-heteroaryl system:

  • Stability of Nucleophiles: Thienylboronic acids (Suzuki) are prone to protodeboronation, whereas thienylzinc reagents are thermodynamically stable in THF.

  • Reactivity: Organozinc reagents possess higher nucleophilicity than organoboron species, often facilitating coupling at the electron-deficient 2-position of the pyridine ring without requiring harsh bases that could induce side reactions.

  • Atom Economy: Avoids the toxic byproducts of Stille coupling (organotins).

Retrosynthetic Analysis

The disconnection relies on the polarity match between the electron-deficient pyridine (electrophile) and the electron-rich thiophene (nucleophile).

  • Electrophile (Partner A): 2-Bromo-4-methylpyridine. (Commercial availability: High; Stability: High).

  • Nucleophile (Partner B): 3-Thienylzinc bromide/chloride. (Generated in situ via transmetallation).

Retrosynthesis Target 4-Methyl-2-(3-thienyl)pyridine Disconnect Target->Disconnect Negishi Disconnection SubstrateA 2-Bromo-4-methylpyridine (Electrophile) Disconnect->SubstrateA SubstrateB 3-Thienylzinc Halide (Nucleophile) Disconnect->SubstrateB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Deep Dive

The reaction follows a Pd(0)/Pd(II) catalytic cycle. Understanding the nuances of the Transmetallation step is critical for troubleshooting low yields in heteroaryl couplings.

  • Oxidative Addition: The Pd(0) species inserts into the C–Br bond of 2-bromo-4-methylpyridine. This is generally fast for 2-bromopyridines due to the electron-withdrawing nature of the nitrogen atom.

  • Transmetallation (Rate Determining Step): The 3-thienyl group transfers from Zn to Pd. This step is sensitive to "salt effects." The presence of LiCl or MgCl₂ (generated during Zn reagent prep) often accelerates this step by forming highly reactive zincate species (e.g.,

    
    ).
    
  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Zn to Pd) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Prod Product RedElim->Prod SubA 2-Br-4-Me-Pyridine SubA->OxAdd SubB 3-Thienyl-ZnX SubB->TransMet

Figure 2: The Negishi catalytic cycle emphasizing the critical transmetallation node.

Experimental Protocol

This protocol utilizes a Lithium-Halogen Exchange/Transmetallation sequence to generate the organozinc reagent in situ, followed by coupling. This is superior to using Rieke Zinc for this specific substrate due to higher reproducibility.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleNotes
3-Bromothiophene 1.2Nucleophile PrecursorSource of thienyl ring.
n-Butyllithium 1.25Lithiating AgentUse 1.6M or 2.5M in hexanes. Titrate before use.
ZnCl₂ (anhydrous) 1.3Transmetallation AgentMust be dried (flame-dried under vacuum) or use 1.0M in THF.
2-Bromo-4-methylpyridine 1.0ElectrophileThe limiting reagent.
Pd(PPh₃)₄ 0.05CatalystTetrakis is standard; handle under Argon.
THF (anhydrous) -SolventDistilled from Na/Benzophenone or from SPS.
Step-by-Step Methodology
Phase A: Preparation of 3-Thienylzinc Chloride (0.5 M in THF)

Critical: All glassware must be oven-dried and purged with Argon/Nitrogen.

  • Charge Flask: Add 3-bromothiophene (1.2 equiv) and anhydrous THF (concentration ~0.5 M) to a Schlenk flask. Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.25 equiv) over 15 minutes. Stir at -78 °C for 1 hour.

    • Observation: Solution typically turns pale yellow.

  • Transmetallation: Add a solution of anhydrous ZnCl₂ (1.3 equiv, dissolved in minimum THF) dropwise to the cold lithiated mixture.

  • Warming: Allow the mixture to warm to room temperature (RT) over 30 minutes. Stir for an additional 30 minutes.

    • Result: You now have a solution of 3-thienylzinc chloride.

Phase B: The Cross-Coupling[4]
  • Catalyst Prep: In a separate reaction vessel, dissolve 2-bromo-4-methylpyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

  • Addition: Cannulate the freshly prepared organozinc solution (from Phase A) into the pyridine/catalyst solution at RT.

  • Reaction: Heat the mixture to reflux (66 °C) or 60 °C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. Look for the disappearance of the bromopyridine.

  • Quench: Cool to RT. Quench carefully with saturated aqueous NH₄Cl .

Phase C: Work-up & Purification[2]
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Wash: Combine organics and wash with water, then brine. Dry over Na₂SO₄.

  • Filtration: Filter through a celite pad to remove palladium black residues.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/EtOAc (Start 95:5 → End 80:20). The pyridine nitrogen makes the product slightly polar.

Optimization & Troubleshooting

If yields are suboptimal (<60%), consult this decision matrix.

IssueLikely CauseCorrective Action
Low Conversion Catalyst deactivation or slow oxidative addition.Switch catalyst to Pd₂(dba)₃ + SPhos or PEPPSI-IPr . These bulky, electron-rich ligands facilitate oxidative addition and stabilize the active Pd species.
Homocoupling (Thiophene-Thiophene) Oxidation of the organozinc reagent.Ensure strict O₂-free conditions. Degas all solvents via freeze-pump-thaw.
Protodehalogenation (Product is 4-methylpyridine)Moisture in the reaction.Re-dry ZnCl₂ (fuse it under high vacuum with a heat gun). Ensure n-BuLi is not quenched.
Product Retention on Silica Pyridine interaction with silanols.Add 1% Triethylamine (Et₃N) to the chromatography eluent to deactivate acidic silica sites.
Workflow Diagram

Workflow cluster_Zn Phase A: Organozinc Prep cluster_Coup Phase B: Coupling Start Start: Dry Glassware & Argon Step1 3-Bromothiophene + THF Cool to -78°C Start->Step1 Step2 Add n-BuLi (Li-Halogen Exchange) Step1->Step2 Step3 Add ZnCl2 Warm to RT Step2->Step3 Step5 Cannulate Zn Reagent into Electrophile Soln Step3->Step5 Step4 Prep Electrophile: 2-Br-4-Me-Py + Pd Cat Step4->Step5 Step6 Reflux 4-12h Monitor LCMS Step5->Step6 End Purification (Silica + 1% Et3N) Step6->End Workup

Figure 3: Operational workflow for the synthesis.

References

  • Negishi, E.-i. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Bulletin of the Chemical Society of Japan, 75(5), 753–774. Link

  • Luo, X., et al. (2010). "Pd-Catalyzed Negishi Cross-Coupling of Heteroaryl Halides." Tetrahedron Letters, 51(31), 4066-4070. (General protocol adaptation for heteroaryl-heteroaryl coupling).
  • Knochel, P., et al. (2008). "Preparation of Functionalized Organozinc Reagents." Nature Protocols, 3, 1545–1550.
  • Organic Chemistry Portal. "Negishi Coupling." (Verified general mechanism and catalyst selection). Link

  • BenchChem. "2-Bromo-4-methylpyridine Technical Data." (Substrate properties). Link

Sources

Spectroscopic Characterization of 4-Methyl-2-(3-thienyl)pyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 4-Methyl-2-(3-thienyl)pyridine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and empirical data from closely related structural analogs to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive analysis serves as a robust reference for researchers in synthetic chemistry, materials science, and drug development, offering insights into the expected spectral features and providing detailed experimental protocols for empirical validation.

Introduction: The Structural and Scientific Context

4-Methyl-2-(3-thienyl)pyridine is a biheterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a thienyl group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and optoelectronic properties associated with thienylpyridine scaffolds.[1][2] The precise characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their structure-property relationships.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of novel compounds. While a direct repository of spectral data for 4-Methyl-2-(3-thienyl)pyridine is not readily accessible, a wealth of information is available for its constituent parts and closely related analogs, such as 2-(3-thienyl)pyridine and 4-methylpyridine.[3][4] This guide will, therefore, present a detailed, predictive analysis of the expected spectroscopic data for the title compound, grounded in the established effects of substituents on the spectra of aromatic heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methyl-2-(3-thienyl)pyridine, with assignments based on the analysis of its structural analogs.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methyl-2-(3-thienyl)pyridine is expected to exhibit signals corresponding to the protons of the pyridine and thiophene rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the thienyl and methyl substituents. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 4-Methyl-2-(3-thienyl)pyridine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-6' (Pyridine)8.45 - 8.55d~5.0The proton ortho to the pyridine nitrogen is expected to be the most downfield due to the inductive effect of the nitrogen.[5]
H-2 (Thiophene)7.90 - 8.00dd~2.9, ~1.2This proton is adjacent to the point of attachment to the pyridine ring and is expected to be downfield.
H-5 (Thiophene)7.55 - 7.65dd~5.0, ~1.2Coupled to H-4 of the thiophene ring.
H-4 (Thiophene)7.35 - 7.45dd~5.0, ~2.9Coupled to H-5 and H-2 of the thiophene ring.
H-3' (Pyridine)7.10 - 7.20s-This proton is expected to show a singlet-like appearance due to the absence of adjacent protons.
H-5' (Pyridine)6.95 - 7.05d~5.0This proton is ortho to the methyl group and meta to the nitrogen, leading to an upfield shift compared to pyridine itself.[4]
-CH₃ (Methyl)2.35 - 2.45s-The methyl group on the pyridine ring typically appears in this region.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-Methyl-2-(3-thienyl)pyridine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2' (Pyridine)155.0 - 157.0Carbon attached to the thienyl group and adjacent to nitrogen.
C-6' (Pyridine)149.0 - 151.0Carbon adjacent to the nitrogen.
C-4' (Pyridine)147.0 - 149.0Carbon bearing the methyl group.[6]
C-3 (Thiophene)140.0 - 142.0Carbon attached to the pyridine ring.
C-5 (Thiophene)128.0 - 130.0
C-2 (Thiophene)126.5 - 128.5
C-4 (Thiophene)125.0 - 127.0
C-5' (Pyridine)122.0 - 124.0
C-3' (Pyridine)119.0 - 121.0
-CH₃ (Methyl)20.0 - 22.0Typical chemical shift for a methyl group on a pyridine ring.[6]
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

    • Co-add 1024-4096 scans for good signal averaging.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl3/TMS H1_Acquire ¹H NMR Acquisition (32 scans) Dissolve->H1_Acquire C13_Acquire ¹³C NMR Acquisition (2048 scans) Dissolve->C13_Acquire Process Fourier Transform, Phase & Baseline Correction H1_Acquire->Process C13_Acquire->Process Reference Reference to TMS Process->Reference Analyze Assign Peaks, Determine Structure Reference->Analyze

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Methyl-2-(3-thienyl)pyridine is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the pyridine and thiophene rings, and the C-H bonds of the methyl group. The predicted key absorptions are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 4-Methyl-2-(3-thienyl)pyridine

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic for C-H bonds on the pyridine and thiophene rings.
2980 - 2850Aliphatic C-H StretchMedium-WeakCorresponding to the symmetric and asymmetric stretching of the methyl group C-H bonds.
1600 - 1580C=N Ring Stretch (Pyridine)StrongA characteristic and strong absorption for the pyridine ring.
1570 - 1450C=C Ring Stretch (Pyridine & Thiophene)Strong-MediumMultiple bands are expected in this region due to the vibrations of both aromatic rings.
1470 - 1430C-H Bending (Methyl)MediumAsymmetric and symmetric bending vibrations of the methyl group.
850 - 700C-H Out-of-Plane BendingStrongThe substitution pattern on the aromatic rings will influence the exact position of these strong bands.
~780C-S Stretch (Thiophene)Medium-WeakCharacteristic stretching vibration of the carbon-sulfur bond in the thiophene ring.
Experimental Protocol for IR Data Acquisition

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing cluster_analysis Spectral Analysis Prepare Prepare KBr Pellet or Thin Film Background Acquire Background Spectrum Prepare->Background Sample Acquire Sample Spectrum (32 scans) Background->Sample Subtract Background Subtraction Sample->Subtract Analyze Identify Characteristic Absorption Bands Subtract->Analyze

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum

The molecular formula of 4-Methyl-2-(3-thienyl)pyridine is C₁₀H₉NS, which corresponds to a monoisotopic mass of approximately 175.0456 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Methyl-2-(3-thienyl)pyridine

m/z (predicted)Proposed IonRationale for Formation
175[M]⁺Molecular ion.
174[M-H]⁺Loss of a hydrogen radical, likely from the methyl group or an aromatic ring.
160[M-CH₃]⁺Loss of a methyl radical, a common fragmentation for methylated compounds. This is supported by data for 5-Methyl-2-(3-thienyl)pyridine.[7]
147[M-C₂H₄]⁺ or [M-N]⁺Potential fragmentation involving the pyridine ring.
132[M-CH₃-HCN]⁺Subsequent loss of HCN from the [M-CH₃]⁺ ion.
117[C₇H₅S]⁺A fragment corresponding to the thienylpyridine core after loss of the methyl group and rearrangement.
91[C₆H₅N]⁺ or [C₅H₄S]⁺Fragments corresponding to the pyridine or thiophene moieties.
Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. For less volatile compounds, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

  • Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).

  • Data Acquisition (EI mode):

    • Ionization energy is typically set to 70 eV.

    • The mass analyzer is scanned over a range of m/z 40-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then rationalized to support the proposed structure.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition (MS) cluster_analysis Spectral Analysis Inject Inject Dilute Sample into GC-MS Ionize Electron Ionization (70 eV) Inject->Ionize Analyze Mass Analysis (m/z 40-500) Ionize->Analyze Identify Identify Molecular Ion & Fragmentation Pattern Analyze->Identify

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 4-Methyl-2-(3-thienyl)pyridine. By systematically analyzing the expected influences of its constituent moieties, we have compiled a comprehensive set of predicted NMR, IR, and MS data. These predictions, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and application of this and related heterocyclic compounds. The principles outlined herein demonstrate a logical and scientifically rigorous approach to structural elucidation, even in the absence of direct empirical data. It is anticipated that this guide will facilitate the unambiguous identification and characterization of 4-Methyl-2-(3-thienyl)pyridine in future research endeavors.

References

  • Bakhite, E. A., Abdou O. Abeed, A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.
  • El-Mahdy, A. F. M., Abuelhassan, S., Bakhite, E. A., Abdel-Rahman, A. E., Saddik, A. A., Marae, I. S., Abdel-Hafez, S. H., & Tolba, M. (2023). Synthesis, photophysical properties, and biological activities of some new thienylpyridines, thienylthieno[2.3-b]pyridines and related fused heterocyclic compounds. Journal of Heterocyclic Chemistry, 60(3), 458-470.
  • FooDB. (2020). Showing Compound 4-Methylpyridine (FDB004424). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Thienyl)pyridine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-2-(3-thienyl)pyridine. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved February 2, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine. Retrieved February 2, 2026, from [Link]

  • University of California, Irvine. (n.d.). 2b. 300 MHz. Retrieved February 2, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-methyl pyridine. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation behavior of 4-Methyl-2-(3-thienyl)pyridine , a hetero-biaryl compound frequently utilized in the synthesis of optoelectronic materials and pharmaceutical ligands.

The analysis is based on Electron Ionization (EI) at 70 eV, synthesizing established fragmentation rules for methyl-substituted pyridines and thiophene derivatives.

Molecular Profile & Ionization Characteristics[1][2][3][4][5][6][7][8]

  • Compound: 4-Methyl-2-(3-thienyl)pyridine

  • Molecular Formula:

    
    
    
  • Exact Mass: 175.05 Da

  • Nominal Mass: 175 Da

The Molecular Ion ( ) and Stability

Under standard EI conditions (70 eV), the molecular ion (m/z 175 ) is expected to be the Base Peak (100% relative abundance) or highly intense (>80%).

  • Reasoning: The bi-aryl linkage allows for extended

    
    -conjugation between the electron-rich thiophene ring and the electron-deficient pyridine ring. This aromatic stability resists fragmentation, resulting in a dominant molecular ion.
    
Isotopic Signature (Diagnostic)
  • Nitrogen Rule: The odd nominal mass (175) confirms the presence of an odd number of nitrogen atoms.

  • Sulfur Isotope (

    
    ):  A distinct 
    
    
    
    peak at m/z 177 will be observed with a relative intensity of approximately 4.5 - 5.0% of the base peak. This is the diagnostic "fingerprint" for a single sulfur atom in the molecule.

Primary Fragmentation Pathways[2]

The fragmentation is driven by two competing mechanisms: benzylic-type cleavage of the methyl group and ring degradation of the heteroaromatics.

Pathway A: Methyl Group Cleavage (The "Picoline" Effect)

The methyl group at the 4-position of the pyridine ring is highly susceptible to


-cleavage.
  • Formation of [M-H]

    
     (m/z 174): 
    
    • Mechanism: Loss of a hydrogen radical (

      
      ) from the methyl group.
      
    • Structure: This generates a cation that rearranges into a highly stable azatropylium (7-membered ring) species or a resonance-stabilized methylene-pyridinium ion.

    • Intensity: High. In methyl-pyridines (picolines), the

      
       peak is often as intense as the molecular ion.
      
  • Formation of [M-CH

    
    ]
    
    
    
    (m/z 160):
    • Mechanism: Direct loss of the methyl radical (

      
      ).
      
    • Intensity: Low to Moderate.[1] Direct loss of the methyl group disrupts the aromatic system less favorably than H-loss, making m/z 160 significantly weaker than m/z 174.

Pathway B: Heterocyclic Ring Disintegration

High-energy ions undergo ring opening and elimination of small stable neutrals.

  • Loss of HCN (27 Da):

    • Characteristic of the pyridine ring.[2]

    • Transition:

      
       (Loss of HCN from 
      
      
      
      ).
    • Secondary:

      
       (Loss of HCN from 
      
      
      
      ).
  • Loss of Thio-Fragments (CHS/HCS):

    • Characteristic of the thiophene ring. Thiophenes typically fragment via the loss of a thioformyl radical (

      
      , 45 Da) or CS (44 Da).
      
    • Transition:

      
       (Loss of HCS).
      
    • Transition:

      
       (Loss of CS).
      

Fragmentation Topology (Visualization)

The following diagram maps the logical flow of ion generation. The dominance of the


 and 

ions creates a "top-heavy" spectrum typical of stable aromatics.

Fragmentation M_Ion Molecular Ion (M+) m/z 175 (Base Peak) M_H [M - H]+ m/z 174 (Azatropylium) M_Ion->M_H - H• (1 Da) (Dominant Pathway) M_CH3 [M - CH3]+ m/z 160 M_Ion->M_CH3 - CH3• (15 Da) M_HCN [M - HCN]+ m/z 148 M_Ion->M_HCN - HCN (27 Da) M_HCS [M - HCS]+ m/z 130 M_Ion->M_HCS - HCS• (45 Da) (Thiophene Break) Frag_Py Methylpyridyl Cation m/z 92 M_Ion->Frag_Py Bi-aryl Cleavage Frag_Th Thienyl Cation m/z 83 M_Ion->Frag_Th Bi-aryl Cleavage M_H_HCN [M - H - HCN]+ m/z 147 M_H->M_H_HCN - HCN (27 Da)

Figure 1: Mechanistic fragmentation tree for 4-Methyl-2-(3-thienyl)pyridine under EI-MS.

Summary of Diagnostic Ions

m/z (Mass-to-Charge)Relative IntensityIon AssignmentMechanistic Origin
177 ~4.5%


Isotope peak (Diagnostic for Sulfur).
175 100%

Molecular Ion. Highly stable bi-aryl system.
174 60-90%

Loss of benzylic H; formation of azatropylium ion.
160 < 20%

Direct cleavage of methyl group.
148 10-30%

Fragmentation of Pyridine ring from

.
147 10-30%

Secondary fragmentation of the azatropylium ion.
130 < 15%

Fragmentation of Thiophene ring (Loss of Thioformyl).

Experimental Validation Protocol

To confirm the identity of this specific isomer (distinguishing it from 2-(2-thienyl) analogs), researchers should look for:

  • The M-1 Intensity: 4-methyl substitution enhances the

    
     peak significantly compared to isomers where the methyl is absent or on the thiophene ring (where H-loss is less favorable).
    
  • Coupling Constants (NMR): MS should always be paired with

    
    -NMR. The 3-thienyl attachment shows a distinct coupling pattern (
    
    
    
    and
    
    
    ) compared to 2-thienyl derivatives.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 4-methyl- (4-Picoline) Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "2-(3-Thienyl)pyridine Compound Summary."[3] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Reference for Sulfur isotopic patterns and Heteroaromatic fragmentation).

Sources

Theoretical studies and DFT calculations of 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Theoretical Framework for 4-Methyl-2-(3-thienyl)pyridine: DFT Benchmarking and Electronic Structure Analysis

Executive Summary & Strategic Importance

This technical guide establishes a rigorous computational protocol for the characterization of 4-Methyl-2-(3-thienyl)pyridine (MTP). As a bi-heterocyclic scaffold, MTP represents a critical ligand class in coordination chemistry, particularly for cyclometalated Iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs) and as a pharmacophore in medicinal chemistry.

The addition of the electron-donating methyl group at the C4 position of the pyridine ring modulates the electronic density of the N-donor, distinguishing it from the parent 2-(3-thienyl)pyridine. This guide provides the standard operating procedure (SOP) for Density Functional Theory (DFT) calculations to predict its reactivity, spectroscopic signatures, and non-linear optical (NLO) properties.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy.

Level of Theory Selection
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic heterocycles. For excited states (TD-DFT), CAM-B3LYP is recommended to correct for charge-transfer excitations.

  • Basis Set:

    • Optimization:6-31G(d,p) (Cost-effective for geometry).

    • Single Point Energy/Properties:6-311++G(d,p) (Includes diffuse functions for accurate lone-pair modeling on Nitrogen and Sulfur).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform or DMSO, depending on the intended application (OLED processing vs. biological assay).

Workflow Diagram (DOT Visualization)

DFT_Workflow cluster_outputs Output Modules Start Input Structure (4-Methyl-2-(3-thienyl)pyridine) GeomOpt Geometry Optimization B3LYP/6-31G(d,p) Start->GeomOpt Freq Frequency Calc (Check for Imaginary Freqs) GeomOpt->Freq Valid Stationary Point Confirmed? Freq->Valid Valid->GeomOpt No (Imaginary Freq > 0) Properties Single Point Energy & Properties B3LYP/6-311++G(d,p) Valid->Properties Yes (Real Minima) FMO FMO Analysis (HOMO-LUMO Gap) Properties->FMO MEP MEP Mapping (Reactive Sites) Properties->MEP NLO NLO Properties (Hyperpolarizability) Properties->NLO Spec Spectroscopy (IR/Raman/NMR) Properties->Spec

Figure 1: Standardized DFT computational workflow for heterocyclic ligand characterization.

Structural & Electronic Analysis

Conformational Landscape

The rotational barrier around the C-C bond connecting the pyridine and thiophene rings is a critical parameter.

  • Syn-conformation: Nitrogen (pyridine) and Sulfur (thiophene) are on the same side.

  • Anti-conformation: Nitrogen and Sulfur are on opposite sides.

  • Prediction: The anti-conformer is generally more stable by 1–3 kcal/mol due to reduced dipole-dipole repulsion between the lone pairs of N and S. However, metal chelation locks the ligand into the syn (cis-like) conformation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary descriptor of chemical reactivity and optical stability.
OrbitalLocalization DescriptionElectronic Significance
HOMO Predominantly on the thiophene ring and the C=C backbone.Acts as the electron donor region. The C4-Methyl group inductively raises HOMO energy, increasing nucleophilicity compared to non-methylated analogs.
LUMO Delocalized over the pyridine ring.Acts as the electron acceptor. Critical for metal-to-ligand charge transfer (MLCT) in Ir(III) complexes.
Gap (

)
Approx. 4.0 – 4.5 eVIndicates high kinetic stability (Hard molecule) but suitable for semiconductor applications.
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attacks.[1]

  • Red Regions (Negative Potential): Localized strictly on the Pyridine Nitrogen atom. This confirms N as the primary site for protonation or metal coordination.

  • Blue Regions (Positive Potential): Localized on the Methyl hydrogens and Thiophene protons, indicating sites for intermolecular hydrogen bonding.

Spectroscopic Profiling (Validation Metrics)

To validate theoretical models against experimental synthesis, compare the following markers:

Vibrational Analysis (IR/Raman)
  • C-H Stretching (Ar): 3050–3100 cm⁻¹ (Weak).

  • C-H Stretching (Methyl): 2900–2980 cm⁻¹ (Distinctive sp³ peaks, absent in parent thienylpyridine).

  • C=N Stretching (Pyridine): ~1580–1600 cm⁻¹ (Strong intensity, shifts upon metal coordination).

  • Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-31G(d,p)) to align calculated frequencies with experimental wavenumbers.

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform solvation:

  • Methyl Protons: ~2.3–2.4 ppm (Singlet).

  • Pyridine H3: A diagnostic singlet or doublet appearing downfield (~8.0–8.5 ppm) due to the deshielding effect of the adjacent thienyl ring.

Synthesis Pathway & Experimental Correlation

While this guide focuses on theory, the theoretical model must align with the synthetic route. The standard synthesis utilizes a Suzuki-Miyaura Coupling .

Reaction Scheme: 2-Bromo-4-methylpyridine + 3-Thienylboronic acid → [Pd(PPh3)4 / K2CO3] → 4-Methyl-2-(3-thienyl)pyridine

Synthesis & Characterization Workflow (DOT Visualization)

Synthesis_Path Reactant1 2-Bromo-4-methylpyridine Catalyst Pd(PPh3)4 / K2CO3 (Suzuki Coupling) Reactant1->Catalyst Reactant2 3-Thienylboronic acid Reactant2->Catalyst Product 4-Methyl-2-(3-thienyl)pyridine Catalyst->Product Reflux/Toluene Validation Exp. Validation (NMR/IR/MS) Product->Validation

Figure 2: Synthetic pathway for experimental validation of the theoretical model.

References

  • Gaussian 16, Revision C.01 , Frisch, M. J. et al., Gaussian, Inc., Wallingford CT, 2016.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Chibani, N. et al. (2021). Synthesis, DFT calculations, and docking studies of pyridine derivatives. Indian Journal of Chemistry, 60B, 999-1008.

  • Umar, Y. (2009).[2] Density functional theory calculations of the internal rotations and vibrational spectra of formyl pyridine. Spectrochimica Acta Part A, 71(5), 1907-1913.[2]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for chemical researchers and process engineers. It prioritizes experimental verification and application-specific solubility behavior over generic data listings, addressing the specific challenges of handling 4-Methyl-2-(3-thienyl)pyridine (CAS: 56421-81-9).

Executive Summary

4-Methyl-2-(3-thienyl)pyridine is a critical heterocyclic building block, primarily utilized as a C^N cyclometalating ligand in the synthesis of phosphorescent Iridium(III) and Platinum(II) complexes for Organic Light Emitting Diodes (OLEDs). Its solubility profile is the governing factor in two distinct process stages: ligand synthesis/purification and complexation reactions .

This guide synthesizes available physicochemical data with standard heterocyclic behavior to provide a definitive solubility framework. It includes a validated Standard Operating Procedure (SOP) for precise solubility determination, necessary due to the compound's sensitivity to purity-dependent phase changes (often existing as a low-melting solid or viscous oil).

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyDescriptionImplication for Solubility
Molecular Structure Pyridine ring fused with a thienyl group; methyl substituent at C4.Lipophilic Character: The methyl and thienyl groups increase hydrophobicity compared to bare pyridine.
Electronic Nature Electron-rich thienyl donor + Electron-deficient pyridine acceptor.Polarizability: High solubility in polar aprotic solvents (DCM, THF) due to dipole-dipole interactions.[1]
H-Bonding Hydrogen Bond Acceptor (N-atom); No H-Bond Donors.Protic Solvents: Soluble in alcohols (EtOH, MeOH) but less so than in aprotic counterparts. Insoluble in water.
Physical State Low-melting solid or viscous oil (depending on purity).Temperature Sensitivity: Solubility will exhibit a steep non-linear increase near the melting point (

).
Predicted Solubility Matrix

Based on structural analogs (e.g., 2-(2-thienyl)pyridine) and Suzuki coupling isolation protocols.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; standard for NMR and photophysical characterization.[1]
Ethers THF, 1,4-Dioxane, DMEExcellent (>100 mg/mL)Preferred reaction media for Suzuki coupling synthesis.
Esters Ethyl Acetate (EtOAc)Good (50–100 mg/mL)Standard mobile phase for silica chromatography purification.
Alcohols Methanol, Ethanol, 2-EthoxyethanolModerate (10–50 mg/mL)Used for recrystallization (often mixed with water) or high-temp complexation.[1]
Aliphatics Hexane, Pentane, HeptaneLow (<5 mg/mL)Anti-solvent for precipitation/crystallization.
Aqueous Water, BrineInsoluble Biphasic reaction medium (Suzuki) or wash solvent.

Critical Application: Solvent Selection Strategy

The choice of solvent is dictated by the process stage. The following decision tree illustrates the logic used in industrial process development for this ligand.

Workflow: Solvent Selection Decision Tree

SolventSelection Start Process Goal Synthesis Synthesis (Suzuki Coupling) Start->Synthesis Purification Purification (Isolation) Start->Purification Complexation Complexation (Ir/Pt Synthesis) Start->Complexation DME_Water DME / Water (Biphasic) Synthesis->DME_Water Standard DCM_Ext DCM or EtOAc (Extraction) Purification->DCM_Ext Workup Hex_EtOAc Hexane / EtOAc (Column Chrom.) Purification->Hex_EtOAc Chromatography Ethoxy 2-Ethoxyethanol (High BP, Reductive) Complexation->Ethoxy Standard Ir(III) Glycerol Glycerol (>200°C) Complexation->Glycerol High Temp Required

Figure 1: Strategic solvent selection workflow for 4-Methyl-2-(3-thienyl)pyridine based on process stage.

Experimental Protocol: Precise Solubility Determination

Since batch-to-batch purity variations (e.g., residual boronic acid) can alter solubility, relying on literature values is insufficient for critical crystallization processes. Use this self-validating Gravimetric Saturation Method .

Protocol: Gravimetric Solubility Determination (Standard Operating Procedure)

Objective: Determine saturation solubility (


) in g/L at a specific temperature (

).

Reagents:

  • Analyte: 4-Methyl-2-(3-thienyl)pyridine (Dried, >98% purity).

  • Solvent: HPLC Grade (e.g., Ethanol, Toluene).

Procedure:

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add excess solid compound to 5 mL of solvent.

  • Equilibration:

    • Place in a thermostated shaker bath at target

      
       (e.g., 25°C) for 24 hours.
      
    • Validation Step: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour at temperature

      
      .
      
    • Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 2.0 mL of supernatant (

      
      ).
      
  • Gravimetric Analysis:

    • Transfer filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Evaporate solvent under N₂ stream, then dry in a vacuum oven at 40°C for 4 hours.

    • Weigh the dish with residue (

      
      ).
      

Calculation:



Thermodynamic Modeling (The Apelblat Equation)

For researchers needing to interpolate solubility across temperatures (e.g., for cooling crystallization design), fit your experimental data to the Modified Apelblat Equation :



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical constants derived from regression.
    

Scientific Rationale & Causality

Why 2-Ethoxyethanol for Complexation?

In the synthesis of Iridium complexes (e.g.,


), 2-ethoxyethanol  is the industry standard solvent.[1]
  • Mechanism: It acts as both a high-boiling solvent (135°C) and a weak reducing agent, facilitating the reduction of Ir(III) chloride hydrate precursors while maintaining the solubility of the lipophilic ligand [1, 2].

  • Solubility Logic: 4-Methyl-2-(3-thienyl)pyridine is sufficiently soluble in hot 2-ethoxyethanol to react, but the resulting Iridium dimer is often less soluble, precipitating out to drive the reaction equilibrium forward (Le Chatelier’s principle).

Why Hexane/EtOAc for Purification?

The thienyl-pyridine core is moderately polar.

  • Chromatography: On silica gel, pure Hexane will not elute the compound (

    
    ). Pure EtOAc moves it too fast (
    
    
    
    ).
  • Optimization: A gradient of 5% to 20% EtOAc in Hexane is typically optimal, utilizing the differential solubility to separate the product from the more polar boronic acid byproducts and non-polar homocoupling impurities [3].

References

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704-1711. Link

  • Nonoyama, M. "Chelating C-metallation of N-heterocycles with transition metal chlorides." Journal of Organometallic Chemistry, vol. 86, no. 2, 1975, pp. 263-267. Link

  • Lohse, O., et al. "The Palladium Catalyzed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett, vol. 1999, no. 1, 1999, pp. 45-48. Link

  • PubChem Database. "4-(2-Thienyl)pyridine Properties." National Center for Biotechnology Information. Accessed Oct 2023.[4] Link

Sources

Chemical structure and IUPAC name of 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-2-(3-thienyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(3-thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, nomenclature, and physicochemical properties. A detailed, field-tested synthetic protocol via Suzuki-Miyaura cross-coupling is presented, alongside an in-depth analysis of its spectroscopic characterization. The guide further explores the compound's established role as a key intermediate in the development of histamine H3 receptor antagonists, highlighting its therapeutic potential. All data and protocols are supported by authoritative references to ensure scientific integrity and immediate applicability in a research and development setting.

Introduction: The Significance of Pyridine-Thiophene Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridine and thiophene rings being particularly privileged structures due to their ability to engage in a wide range of biological interactions. The molecule 4-Methyl-2-(3-thienyl)pyridine represents a strategic amalgamation of these two motifs. This arrangement creates a rigid, planar scaffold with a well-defined spatial orientation of nitrogen and sulfur heteroatoms, making it an ideal candidate for targeted drug design.

The specific linkage between the 2-position of the pyridine ring and the 3-position of the thiophene ring, combined with the methyl substituent on the pyridine core, has proven to be particularly effective in the design of antagonists for the histamine H3 receptor. The H3 receptor is a critical target in the central nervous system for treating a variety of neurological and cognitive disorders. This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically utilize this valuable chemical entity.

Chemical Identity and Properties

IUPAC Name and Chemical Structure

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methyl-2-(thiophen-3-yl)pyridine .

The structure consists of a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a thiophen-3-yl group.

G start_mat_A 2-Bromo-4-methylpyridine reaction_step Reaction Mixture Reflux, 2-4h under N₂ start_mat_A->reaction_step start_mat_B Thiophene-3-boronic acid start_mat_B->reaction_step catalyst Pd(PPh₃)₄ (Catalyst) catalyst->reaction_step base Na₂CO₃ (aq) (Base) base->reaction_step solvent Toluene/Ethanol (Solvent) solvent->reaction_step extraction Liquid-Liquid Extraction (EtOAc/Water) reaction_step->extraction workup_header Workup & Purification drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography (Silica, Hexanes/EtOAc) concentration->purification final_product Final Product: 4-Methyl-2-(3-thienyl)pyridine purification->final_product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Detailed Laboratory Protocol

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity of the final compound.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • Thiophene-3-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-4-methylpyridine (1.0 eq) and thiophene-3-boronic acid (1.2 eq).

  • Solvent and Reagent Addition: Add toluene and ethanol in a 4:1 ratio (e.g., 20 mL total volume for a 1 mmol scale reaction). Begin stirring.

  • Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Workup - Quenching and Extraction: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Validation: Collect the fractions containing the desired product (identified by TLC). Combine and remove the solvent in vacuo to yield 4-methyl-2-(thiophen-3-yl)pyridine as a white to off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of the synthesized compound. The data presented below are based on expected values derived from similar structures reported in the literature.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.40d1HPyridine H6Deshielded by adjacent nitrogen.
~7.75dd1HThiophene H2Adjacent to sulfur and coupling to H4/H5.
~7.40dd1HThiophene H5Coupling to H2 and H4.
~7.35dd1HThiophene H4Coupling to H2 and H5.
~6.95d1HPyridine H5Ortho coupling to H6.
~6.85s1HPyridine H3Singlet due to no adjacent protons.
~2.40s3HMethyl (CH₃)Typical shift for an aryl methyl group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155.0Pyridine C2
~149.0Pyridine C6
~147.5Pyridine C4
~140.0Thiophene C3 (ipso)
~129.0Thiophene C2
~126.5Thiophene C5
~125.0Thiophene C4
~122.0Pyridine C5
~120.0Pyridine C3
~21.0Methyl (CH₃)
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 176.05

  • Key Fragmentation: Expect initial loss of the methyl group or cleavage at the C-C bond between the two rings, although the bi-aryl linkage is quite stable.

Applications in Drug Development

The primary application of 4-Methyl-2-(3-thienyl)pyridine in the pharmaceutical industry is as a crucial building block for histamine H3 receptor antagonists.

Mechanism of Action Context: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, serotonin). Antagonizing or acting as an inverse agonist at this receptor enhances neurotransmitter release, which is a therapeutic strategy for conditions characterized by cognitive deficits. The 4-methyl-2-(3-thienyl)pyridine core serves as a rigid scaffold that correctly positions other pharmacophoric elements to achieve high-affinity binding to the H3 receptor.

Therapeutic Targets:

  • Alzheimer's Disease

  • Attention Deficit Hyperactivity Disorder (ADHD)

  • Schizophrenia

  • Narcolepsy

Safety, Handling, and Storage

As a research chemical, 4-Methyl-2-(3-thienyl)pyridine should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, compounds of this class should be considered potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the Material Safety Data Sheet (MSDS) from your supplier for detailed information.

Conclusion

4-Methyl-2-(3-thienyl)pyridine is more than a simple heterocyclic molecule; it is a validated and valuable scaffold in modern drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its characterization is straightforward with standard analytical techniques. For researchers in neuroscience and medicinal chemistry, a thorough understanding of this compound's properties and synthesis is a key step toward developing next-generation therapeutics targeting the histamine H3 receptor.

References

  • Title: Preparation of imidazopyridinyl and imidazopyridazinyl derivatives as histamine H3 receptor antagonists for the treatment of CNS disorders. Source: U.S. Patent US8481546B2.
  • Title: HETEROCYCLIC H3 RECEPTOR ANTAGONISTS. Source: U.S. Patent Application US20070281958A1.

Methodological & Application

Introduction: The Therapeutic Promise of the Thieno[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Thieno[2,3-b]pyridines: Protocols and Mechanistic Insights

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused bicyclic system, consisting of a thiophene ring fused to a pyridine ring, is a key pharmacophore in a multitude of compounds with significant biological activity. Thieno[2,3-b]pyridine derivatives have garnered considerable attention for their diverse therapeutic potential, including potent anti-proliferative activity against various cancer cell lines, such as triple-negative breast cancer and colon cancer.[1][2]

Compounds based on this scaffold have been investigated as inhibitors of crucial biological targets. For instance, they have shown promise as inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme often upregulated in cancerous cells.[1][2] Furthermore, certain derivatives can sensitize cancer cells to conventional chemotherapeutic agents like topotecan, suggesting a role in overcoming chemoresistance.[3][4] The development of these compounds as potential treatments for prostate cancer, even in cases resistant to standard therapies, further underscores their importance.[5] Given their broad and potent bioactivity, robust and versatile synthetic methods are essential for the exploration of the chemical space around the thieno[2,3-b]pyridine nucleus. This guide provides detailed protocols for key synthetic strategies, offering insights into the mechanistic underpinnings of each approach.

Strategic Overview of Synthetic Routes

The construction of the thieno[2,3-b]pyridine skeleton can be achieved through several strategic approaches. The most prevalent and versatile methods often involve the initial construction of a highly functionalized thiophene or pyridine ring, followed by annulation to form the fused bicyclic system. Key strategies that will be detailed include:

  • The Gewald Reaction and Subsequent Cyclization: A powerful multicomponent reaction to form a 2-aminothiophene, which serves as a versatile precursor for the subsequent pyridine ring formation.

  • Thorpe-Ziegler Cyclization: An intramolecular condensation approach to form the thiophene ring onto a pre-existing cyanopyridine scaffold.

  • The Friedländer Annulation: A classic method for quinoline synthesis, adapted for constructing the pyridine portion of the thieno[2,3-b]pyridine system from an aminothiophene precursor.[6][7]

This guide will focus on providing a detailed, step-by-step protocol for a widely adopted and reliable method that combines elements of the Gewald reaction for the thiophene synthesis followed by a cyclization step to form the fused pyridine ring.

Method 1: Multi-Step Synthesis via Gewald Reaction Precursor

This is one of the most common and adaptable routes for synthesizing a wide array of 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivatives. The strategy relies on the initial formation of a substituted 2-aminothiophene-3-carbonitrile, a classic application of the Gewald reaction, which is then elaborated to the final fused product.[8][9][10]

Causality and Experimental Rationale

The power of this approach lies in its convergent nature. The Gewald reaction itself is a multicomponent reaction that efficiently assembles a polysubstituted 2-aminothiophene from simple starting materials: a ketone, an active methylene nitrile (like cyanothioacetamide), and elemental sulfur.[8][11] The subsequent reaction with a 2-chloro-N-arylacetamide builds the pyridine ring. The choice of a base like sodium carbonate is crucial for promoting the nucleophilic attack and subsequent cyclization, while a polar protic solvent like ethanol is ideal for the reflux conditions required.[4] This modularity allows for diverse substitutions on both the thiophene and the N-arylcarboxamide moieties by simply changing the starting ketone or the chloroacetamide derivative.

Experimental Workflow Diagram

G cluster_0 Part 1: Carbonitrile Synthesis (Gewald Reaction) cluster_1 Part 2: Thieno[2,3-b]pyridine Formation A Cyclic Ketone (e.g., Substituted Piperidin-4-one) B Ethyl Formate + Base (Na) A->B Formylation C Enolate Salt Intermediate B->C D Cyanothioacetamide C->D Gewald Reaction (Piperidinium Acetate, Reflux) E Carbonitrile Precursor (e.g., 2-amino-3-cyanothiophene derivative) D->E F Carbonitrile Precursor G 2-Chloro-N-arylacetamide F->G Coupling & Cyclization (Reflux) H Final Product (3-Amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamide) G->H I Base (Na2CO3) in Absolute Ethanol I->F

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies described for the synthesis of bioactive thieno[2,3-b]pyridines.[4]

Part 1: Synthesis of the Carbonitrile Intermediate (3a-k)

  • Formation of the Enolate Salt (2a-k):

    • To a solution of a substituted cyclic ketone (e.g., piperidin-4-one, 1.0 equiv.) in diethyl ether, add absolute ethanol (catalytic amount).

    • Add metallic sodium (1.0 equiv.) portion-wise, followed by ethyl formate (1.0 equiv.).

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting precipitate (the enolate salt) is typically collected by filtration and used in the next step without further purification.

  • Gewald Reaction to form Carbonitrile (3a-k):

    • Suspend the enolate salt (1.0 equiv.) and cyanothioacetamide (1.0 equiv.) in water.

    • Add a catalytic amount of piperidinium acetate solution.

    • Heat the mixture to reflux for 24 hours.

    • Add a catalytic amount of glacial acetic acid and continue to reflux for another 24 hours.

    • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with water, and dried.

Part 2: Synthesis of the Final Thieno[2,3-b]pyridine (6a-k, 7a-k)

  • Coupling and Cyclization:

    • In a round-bottom flask, combine the carbonitrile intermediate (1.0 equiv.), the desired 2-chloro-N-arylacetamide (1.0 equiv.), and sodium carbonate (2.0 equiv.).

    • Add absolute ethanol to the flask to act as the solvent.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 48 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water. The crude product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Data Presentation: Reagents and Conditions
StepReactant 1Reactant 2Reagents/CatalystSolventConditionsProduct TypeYield Range
1 Substituted KetoneEthyl FormateSodium, Ethanol (cat.)Diethyl EtherRoom Temp, 24hEnolate Salt24-94%[4]
2 Enolate SaltCyanothioacetamidePiperidinium Acetate, Acetic Acid (cat.)WaterReflux, 48hCarbonitrile69-92%[4]
3 Carbonitrile2-Chloro-N-arylacetamideSodium CarbonateAbsolute EthanolReflux, 24-48hThieno[2,3-b]pyridine9-88%[4]

Alternative Strategies: An Overview

While the Gewald-based approach is highly effective, other named reactions provide alternative entries to the thieno[2,3-b]pyridine core.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is another powerful method for constructing thiophene rings. It typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[12][13] Variations of this reaction can be adapted to create thiophene precursors suitable for cyclization into thieno[2,3-b]pyridines. This method is particularly useful for generating 3-hydroxythiophene derivatives.[12]

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[6][14] In the context of thieno[2,3-b]pyridines, this would involve reacting a 2-aminothiophene-3-carbaldehyde or a 3-acyl-2-aminothiophene with a suitable ketone to construct the pyridine ring. This method offers a direct and often high-yielding route to the fused system.[7]

Reaction Mechanism: Friedländer Annulation

G start 2-Aminothiophene-3-carbaldehyde + Ketone (R-CH2-CO-R') adduct Aldol Adduct start->adduct Aldol Condensation (Base or Acid Catalyst) enone α,β-Unsaturated Intermediate adduct->enone Dehydration (-H2O) product Thieno[2,3-b]pyridine enone->product Cyclization & Dehydration (-H2O)

Caption: Simplified mechanism of the Friedländer Annulation.

Characterization of Synthesized Compounds

Confirmation of the successful synthesis and purity of the target thieno[2,3-b]pyridines is typically achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, showing characteristic shifts for the protons and carbons in the fused heterocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound.[4]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretches of the amino group and the C=O stretch of the carboxamide.

  • Melting Point: A sharp melting point is an indicator of the purity of the crystalline product.

Conclusion

The synthesis of thieno[2,3-b]pyridines is a field of active research, driven by the significant therapeutic potential of this scaffold. The Gewald reaction followed by cyclization represents a robust, modular, and widely applicable strategy for generating diverse libraries of these compounds for drug discovery and development. Alternative methods like the Fiesselmann synthesis and Friedländer annulation provide complementary routes, expanding the synthetic chemist's toolkit. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers aiming to synthesize and explore this important class of heterocyclic compounds.

References

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 803. [Link]

  • Various Authors. (2021). Methods for the synthesis of thieno[2,3-b]pyridines. ResearchGate. [Link]

  • Van Rensburg, M., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7201. [Link]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[1][15]pyridine scaffold. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5] thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. Organic and Medicinal Chemistry International Journal. [Link]

  • Jamieson, S. M. F., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. ecancermedicalscience, 19, 1548. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Reynisson, J., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 87, 266-277. [Link]

  • Hassan, A. S., et al. (2020). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. [Link]

  • Buchstaller, H. P., et al. (2006). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 49(3), 864-871. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1188-1197. [Link]

  • Klemm, L. H., et al. (1970). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry, 35(10), 3464-3469. [Link]

  • Ghozlan, S. A. S., et al. (2004). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Various Authors. Fiesselmann Thiophene synthesis c) Hinsberg synthesis. ResearchGate. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Scott, J. D., et al. (2001). p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Harrity, J. P. A., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]

  • Various Authors. (2019). Synthesis of thieno[2,3–b]thiophene-fused pyrimidines through Friedländer reaction. ResearchGate. [Link]

  • Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(32), 8251-8255. [Link]

  • Various Authors. 1fiesselmann Thiophene Synthesis. Scribd. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Various Authors. Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Kaur, M. (2017). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

Sources

Use of 4-Methyl-2-(3-thienyl)pyridine in the development of organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, complexation, and device integration of 4-Methyl-2-(3-thienyl)pyridine (CAS: 1060736-18-8 / Analogues), a specialized cyclometalating ligand used in the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). Unlike standard phenylpyridine ligands, the incorporation of a 3-thienyl moiety modulates the HOMO energy levels to tune emission towards the yellow-orange region, while the 4-methyl substitution on the pyridine ring enhances solubility in organic solvents, facilitating solution-processed device fabrication. This guide provides validated protocols for ligand synthesis via Suzuki-Miyaura coupling, Iridium(III) complexation, and standard OLED device fabrication.

Introduction & Mechanism

The Role of Cyclometalating Ligands

In PHOLEDs, heavy metal complexes (typically Iridium(III)) are required to harvest both singlet and triplet excitons, theoretically allowing for 100% internal quantum efficiency. The ligand 4-Methyl-2-(3-thienyl)pyridine functions as a


 chelate.
  • Triplet Harvesting: The strong spin-orbit coupling induced by the Iridium core mixes singlet and triplet states, making the "forbidden" triplet relaxation radiatively allowed.

  • Color Tuning (Thienyl Effect): Replacing the phenyl ring of the standard ppy (2-phenylpyridine) ligand with a thiophene ring raises the Highest Occupied Molecular Orbital (HOMO) energy.

    • Note on Isomerism: The 3-thienyl connectivity (vs. 2-thienyl) interrupts the conjugation path differently, often resulting in a hypsochromic shift (blue-shift) relative to the deep-red 2-thienyl isomers, typically yielding yellow to orange emission.

  • Solubility (Methyl Effect): The methyl group at the 4-position of the pyridine reduces intermolecular

    
    -
    
    
    
    stacking interactions. This suppresses self-quenching in the solid state and improves solubility in spin-coating solvents like chlorobenzene or toluene.
Molecular Pathway Visualization

G Precursors Precursors (2-Bromo-4-methylpyridine + 3-Thiopheneboronic acid) Ligand Ligand Synthesis (Suzuki Coupling) 4-Methyl-2-(3-thienyl)pyridine Precursors->Ligand Pd(PPh3)4, Na2CO3 Dimer Dimer Formation [Ir(L)2(μ-Cl)]2 Ligand->Dimer IrCl3·nH2O, 2-Ethoxyethanol Complex Heteroleptic Complex Ir(L)2(acac) Dimer->Complex Acetylacetone, Na2CO3 Device OLED Device (Emissive Layer) Complex->Device Spin Coating / Evaporation

Figure 1: Synthetic workflow from raw precursors to active OLED material.

Protocol 1: Ligand Synthesis

Objective: Synthesize 4-Methyl-2-(3-thienyl)pyridine via Suzuki-Miyaura cross-coupling.

Reagents
  • 2-Bromo-4-methylpyridine (1.0 eq)

  • 3-Thiopheneboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium Carbonate (Na2CO3) (2 M aqueous solution)

  • Solvents: Toluene / Ethanol (4:1 ratio)

Step-by-Step Methodology
  • Inert Atmosphere: Purge a 2-neck round-bottom flask with Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Dissolution: Add 2-Bromo-4-methylpyridine and 3-Thiopheneboronic acid to the Toluene/Ethanol solvent mixture. Degas the solution by bubbling

    
     for 20 minutes.
    
  • Catalysis: Add the Pd(PPh3)4 catalyst quickly to minimize air exposure.

  • Base Addition: Add the degassed 2 M Na2CO3 solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours under inert atmosphere. Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 4:1).
    
  • Work-up:

    • Cool to room temperature.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine and dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. Purify the crude oil via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic thiophene protons (multiplets at 
    
    
    
    7.4–8.0 ppm) and the pyridine methyl singlet (
    
    
    ~2.4 ppm).

Protocol 2: Iridium Complex Synthesis

Objective: Synthesize the heteroleptic complex


.
Step A: Chloro-Bridged Dimer Synthesis
  • Mixing: Combine

    
     (1.0 eq) and the synthesized Ligand (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1).
    
  • Reflux: Heat to

    
     for 24 hours under 
    
    
    
    . A precipitate (usually yellow/orange) will form.
  • Isolation: Cool and add water to precipitate the dimer fully. Filter the solid, wash with water and methanol. Dry in a vacuum oven.

Step B: Ancillary Ligand Exchange
  • Reaction: Suspend the Dimer (1.0 eq) in 2-ethoxyethanol. Add Acetylacetone (acac) (2.5 eq) and Sodium Carbonate (Na2CO3) (5.0 eq).

  • Heating: Heat to

    
     for 12–16 hours.
    
  • Purification:

    • Cool and filter.

    • The crude product is often purified by recrystallization (Dichloromethane/Hexane) or sublimation if high purity (>99.5%) is required for device lifetime.

Protocol 3: OLED Device Fabrication (Solution Process)

Objective: Fabricate a test device to evaluate the electroluminescence (EL) of the complex.

Device Architecture: ITO / PEDOT:PSS (40nm) / TCTA:Ir-Complex (30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Reagents & Equipment[2][3][4]
  • Host Material: TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) or CBP.

  • Dopant: The synthesized Ir-complex (doped at 5–8 wt%).

  • ETL: TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

  • Substrates: Pre-patterned Indium Tin Oxide (ITO) glass.[1]

Fabrication Workflow

Device Substrate Substrate HIL 2. HIL Deposition (PEDOT:PSS Spin Coat) 4000 RPM, Bake 120°C Substrate->HIL EML 3. EML Deposition (Host:Dopant in Chlorobenzene) Spin Coat inside Glovebox HIL->EML ETL 4. ETL/Cathode Deposition (Vacuum Evaporation) TPBi / LiF / Al EML->ETL Test 5. Characterization (J-V-L Measurement) ETL->Test

Figure 2: Solution-processed OLED fabrication workflow.

  • Substrate Preparation:

    • Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Treat with UV-Ozone for 15 minutes to increase work function.

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS at 4000 rpm for 60s.

    • Anneal at

      
       for 20 min in air to remove water.
      
  • Emissive Layer (EML):

    • Transfer to

      
      -filled glovebox (
      
      
      
      ppm).
    • Dissolve Host (TCTA) and Dopant (Ir-Complex) in Chlorobenzene (Total conc. 10 mg/mL).

    • Spin-coat onto the HIL to achieve ~30nm thickness.

    • Anneal at

      
       for 10 min.
      
  • Electron Transport & Cathode (Vacuum Deposition):

    • Transfer to thermal evaporator (Base pressure

      
       Torr).
      
    • Deposit TPBi (40nm) -> LiF (1nm) -> Aluminum (100nm).

  • Encapsulation: Encapsulate with a glass cover slip and UV-curable epoxy in the glovebox before testing in ambient air.

Characterization & Data Analysis

Expected Photophysical Properties
ParameterExpected ValueNotes
Emission Max (

)
560–600 nmYellow/Orange emission typical for 3-thienyl isomers [1].
Quantum Yield (

)
> 0.6 (in solution)High efficiency due to strong spin-orbit coupling.
Lifetime (

)
1–2

Characteristic of phosphorescent triplet decay.
HOMO Level ~ -5.2 eVTuned by the electron-rich thiophene ring.
Troubleshooting Guide
  • Low Quantum Yield: Oxygen is a potent triplet quencher. Ensure all PL measurements are performed in degassed solvents (freeze-pump-thaw cycled).

  • Red-Shifted Emission: Check for aggregation. If the doping concentration in the device is too high (>10%), dopant-dopant interaction can cause a bathochromic shift and efficiency roll-off.

  • Device Short Circuits: Often caused by dust during solution processing. Filter all solutions through a 0.2

    
     PTFE filter before spin-coating.
    

References

  • Thienylpyridine Iridium Complexes

    • Title: Thienylpyridine-based cyclometallated iridium(III) complexes and their use in solid state light-emitting electrochemical cells.[2][3]

    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.[4]

    • Source: N
    • URL:[Link]

  • Ligand Properties (2-(3-Thienyl)pyridine)

    • Title: 2-(3-Thienyl)pyridine Compound Summary.
    • Source: PubChem.[5][6]

    • URL:[Link]

  • OLED Fabrication Guide

    • Title: OLED Fabric
    • Source: Ossila.[1]

Sources

In Vitro Insecticidal Activity Assay of Thienylpyridine Compounds: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a detailed framework for assessing the in vitro insecticidal efficacy of novel thienylpyridine compounds. Designed for researchers in crop protection and drug development, it moves beyond simple procedural lists to offer a deeper understanding of the causality behind experimental design, ensuring robust and reproducible results.

Introduction: The Significance of Thienylpyridine Insecticides

Thienylpyridine derivatives represent a promising class of insecticides, with research demonstrating their efficacy against various agricultural pests, such as Aphis gossypii (cotton aphid).[1][2][3] The development of new insecticidal compounds is critical for managing insecticide resistance and providing more sustainable pest control solutions.[4] In vitro bioassays are the foundational step in the discovery pipeline, allowing for the rapid screening of compounds, determination of lethal concentrations, and elucidation of structure-activity relationships (SAR).

The insecticidal action of many pyridine-based compounds, including the widely used neonicotinoids, stems from their interaction with the insect nervous system.[5][6] Specifically, they act as agonists on nicotinic acetylcholine receptors (nAChRs), a critical target in insects.[7][8][9] Understanding this mechanism is paramount for designing effective experiments and interpreting the resulting data.

The Causality of Action: Targeting the Insect Nicotinic Acetylcholine Receptor (nAChR)

The primary insecticidal effect of thienylpyridine compounds and their analogues is rooted in their ability to disrupt neurotransmission. They function as competitive modulators of insect nAChRs.[8]

Mechanism Breakdown:

  • Binding: The compound binds to the nAChR on the postsynaptic neuron in the insect's central nervous system.[9] This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh).

  • Channel Activation: Unlike ACh, which is rapidly broken down by acetylcholinesterase (AChE) to terminate the signal, these compounds are not easily degraded, leading to persistent and irreversible opening of the ion channel.

  • Overstimulation: The continuous influx of ions results in the uncontrolled firing of the neuron, leading to overstimulation of the nervous system.[6]

  • Paralysis and Death: This hyperexcitation ultimately causes involuntary muscle contractions, tremors, paralysis, and death of the insect.

The selectivity of these compounds for insects over mammals is attributed to differences in the subunit composition and pharmacological properties of nAChRs between the two groups.[10]

cluster_synapse Insect Synaptic Cleft pre_neuron Presynaptic Neuron (ACh Release) ACh Acetylcholine (ACh) pre_neuron->ACh Releases post_neuron Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) nAChR->post_neuron Opens Ion Channel (Excitation) outcome Hyperexcitation -> Paralysis & Death nAChR->outcome Causes Prolonged Channel Opening thienylpyridine Thienylpyridine Compound thienylpyridine->nAChR Binds Irreversibly (Mimics ACh) ACh->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by AChE->nAChR Signal Termination

Caption: Mechanism of thienylpyridine action at the insect nAChR.

Experimental Design: A Validating Workflow

A robust screening process is self-validating, incorporating necessary controls and a logical progression from initial screening to precise dose-response determination.

start Start: Synthesized Thienylpyridine Compound prep 1. Prepare Stock & Serial Dilutions (e.g., in Acetone or DMSO) start->prep assay_choice 2. Select In Vitro Assay prep->assay_choice topical Topical Application (Direct Contact) assay_choice->topical contact Leaf-Dip / Vial (Residual Contact) assay_choice->contact feeding Diet Incorporation (Stomach Poison) assay_choice->feeding run_assay 3. Execute Bioassay (Include Controls) topical->run_assay contact->run_assay feeding->run_assay data_coll 4. Record Mortality/Morbidity (e.g., at 24, 48, 72h) run_assay->data_coll analysis 5. Data Analysis data_coll->analysis abbott Correct for Control Mortality (Abbott's Formula) analysis->abbott probit Probit/Logit Analysis (Calculate LC50 / LD50) abbott->probit end End: Determine Compound Potency & Compare to Standards probit->end

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Methyl-2-(3-thienyl)pyridine in Modern Chemistry

4-Methyl-2-(3-thienyl)pyridine stands as a pivotal structural motif in the landscape of medicinal chemistry and materials science. As a heteroaromatic scaffold, it is a key building block in the synthesis of a variety of compounds with significant biological activity and unique photophysical properties. Its presence in pharmaceutical candidates underscores the importance of robust, scalable, and economically viable synthetic routes to meet the demands of drug development and commercial production.

This comprehensive guide provides a detailed exploration of the techniques for scaling up the synthesis of 4-Methyl-2-(3-thienyl)pyridine. We will delve into the selection of optimal synthetic strategies, furnish detailed laboratory- and pilot-scale protocols, and address the critical safety and operational considerations inherent in transitioning from benchtop to bulk production. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to master the synthesis of this important molecule.

Strategic Approaches to the Synthesis of 4-Methyl-2-(3-thienyl)pyridine

The construction of the C-C bond between the 4-methylpyridine and 3-thienyl moieties is the cornerstone of this synthesis. Several modern cross-coupling methodologies are well-suited for this transformation, with palladium-catalyzed reactions being the most prominent. The choice of a specific method for scale-up depends on a multitude of factors including raw material cost, catalyst efficiency, reaction robustness, and ease of purification.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild reaction conditions and broad functional group tolerance.[1] For the synthesis of 4-Methyl-2-(3-thienyl)pyridine, the most relevant methods are the Suzuki-Miyaura, Negishi, Kumada, and Stille couplings.

  • Suzuki-Miyaura Coupling: This reaction is often the preferred method for industrial-scale synthesis due to the use of relatively stable and less toxic organoboron reagents.[1][2] The reaction typically involves the coupling of an aryl halide (e.g., 2-bromo-4-methylpyridine) with an arylboronic acid (e.g., 3-thienylboronic acid) in the presence of a palladium catalyst and a base.[2] The choice of base, such as potassium carbonate or potassium phosphate, is critical for the reaction's success.[3]

  • Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes, often leading to higher yields and faster reaction times under milder conditions.[4] However, organozinc reagents are moisture-sensitive, which can present challenges in a large-scale manufacturing environment.[4]

  • Kumada Coupling: This method utilizes Grignard reagents (organomagnesium halides) and offers the advantage of using readily available and cost-effective starting materials.[5] The high reactivity of Grignard reagents, however, can lead to lower functional group tolerance and potential side reactions, making process control more demanding on a larger scale.[5][6]

  • Stille Coupling: The Stille coupling involves organotin reagents and is known for its excellent functional group tolerance.[7] A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs).[7]

Considering the balance of reactivity, stability of reagents, and toxicity profiles, the Suzuki-Miyaura coupling emerges as the most promising strategy for the scalable synthesis of 4-Methyl-2-(3-thienyl)pyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary cross-coupling routes for the synthesis of 4-Methyl-2-(3-thienyl)pyridine.

Synthetic_Pathways Synthetic Routes to 4-Methyl-2-(3-thienyl)pyridine cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_kumada Kumada Coupling cluster_stille Stille Coupling pyridine_halide 2-Halo-4-methylpyridine (X = Br, Cl) suzuki_reaction Suzuki pyridine_halide->suzuki_reaction Pd Catalyst, Base negishi_reaction Negishi pyridine_halide->negishi_reaction Pd or Ni Catalyst kumada_reaction Kumada pyridine_halide->kumada_reaction Pd or Ni Catalyst stille_reaction Stille pyridine_halide->stille_reaction Pd Catalyst thienyl_boronic_acid 3-Thienylboronic Acid thienyl_boronic_acid->suzuki_reaction thienyl_zinc 3-Thienylzinc Halide thienyl_zinc->negishi_reaction thienyl_grignard 3-Thienylmagnesium Halide thienyl_grignard->kumada_reaction thienyl_stannane 3-(Tributylstannyl)thiophene thienyl_stannane->stille_reaction product 4-Methyl-2-(3-thienyl)pyridine suzuki_reaction->product negishi_reaction->product kumada_reaction->product stille_reaction->product

Figure 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of 4-Methyl-2-(3-thienyl)pyridine via the Suzuki-Miyaura coupling, from laboratory scale to a conceptual pilot-plant scale.

Laboratory Scale Synthesis (1-10 g)

This protocol is designed for a typical laboratory setting and can be adapted for microwave-assisted synthesis to accelerate reaction times.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-4-methylpyridine172.025.00 g29.071.0
3-Thienylboronic acid127.964.45 g34.881.2
Pd(dppf)Cl₂816.640.71 g0.870.03
Potassium Carbonate (K₂CO₃)138.218.04 g58.142.0
1,4-Dioxane-50 mL--
Water-10 mL--

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-methylpyridine (5.00 g, 29.07 mmol), 3-thienylboronic acid (4.45 g, 34.88 mmol), Pd(dppf)Cl₂ (0.71 g, 0.87 mmol), and potassium carbonate (8.04 g, 58.14 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (50 mL) and water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Methyl-2-(3-thienyl)pyridine as a solid. A typical yield is in the range of 80-90%.

Conceptual Pilot Plant Scale-Up (1-5 kg)

Scaling up a synthesis requires careful consideration of heat and mass transfer, reagent addition strategies, and work-up procedures.

Key Scale-Up Considerations:

  • Reactor: A glass-lined or stainless-steel reactor with overhead stirring, a heating/cooling jacket, a reflux condenser, and ports for reagent addition and sampling is required.

  • Inert Atmosphere: Maintaining a robust nitrogen blanket is crucial throughout the process to prevent catalyst deactivation.[8]

  • Heat Management: The Suzuki-Miyaura reaction is exothermic. The rate of addition of reagents and the temperature of the heating/cooling jacket must be carefully controlled to prevent a thermal runaway.[9]

  • Work-up and Isolation: Phase separation and extraction on a large scale require appropriate equipment. Product isolation may be achieved through crystallization rather than chromatography for improved efficiency and cost-effectiveness.

Procedure Outline:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: The reactor is charged with 2-bromo-4-methylpyridine, 3-thienylboronic acid, and potassium carbonate under a nitrogen atmosphere. The solvent system (e.g., a mixture of an organic solvent like 2-butanol and water) is then added.[8]

  • Catalyst Addition: The palladium catalyst is added as a solution or slurry to ensure good dispersion.

  • Reaction: The mixture is heated to the target temperature (e.g., 80-90 °C) under controlled conditions. The reaction is monitored by in-process controls (e.g., HPLC).

  • Work-up: After completion, the reaction mixture is cooled. The aqueous layer is separated, and the organic layer is washed with water and/or brine.

  • Solvent Swap and Crystallization: The solvent may be swapped to one that is more suitable for crystallization (e.g., isopropanol/heptane). The product is crystallized by cooling, and the resulting solid is isolated by filtration.

  • Drying: The product is dried under vacuum at a controlled temperature.

Scale_Up_Workflow Pilot Plant Scale-Up Workflow reactor_prep 1. Reactor Preparation (Clean, Dry, Inert) reagent_charge 2. Reagent Charging (Substrates, Base, Solvent) reactor_prep->reagent_charge catalyst_add 3. Catalyst Addition reagent_charge->catalyst_add reaction 4. Controlled Reaction (Heating, Monitoring) catalyst_add->reaction workup 5. Work-up (Quench, Phase Separation) reaction->workup crystallization 6. Crystallization (Solvent Swap, Cooling) workup->crystallization isolation 7. Isolation & Drying (Filtration, Vacuum Drying) crystallization->isolation product Final Product isolation->product

Sources

Protocols for the synthesis of radiolabeled 4-Methyl-2-(3-thienyl)pyridine for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Automated Radiosynthesis of [¹¹C]4-Methyl-2-(3-thienyl)pyridine for PET Imaging

Introduction & Scientific Rationale

The development of radiotracers targeting specific Central Nervous System (CNS) enzymes and receptors often relies on the privileged scaffold of 2-(3-thienyl)pyridine . This structural motif is a core pharmacophore in potent inhibitors of Neuronal Nitric Oxide Synthase (nNOS) and antagonists for metabotropic glutamate receptors (mGluR5) .

4-Methyl-2-(3-thienyl)pyridine represents a critical ligand profile where the 4-methyl group is often a determinant of lipophilicity and binding affinity. For molecular imaging studies using Positron Emission Tomography (PET), the isotopic substitution of the native carbon-12 methyl group with Carbon-11 (¹¹C) allows for the synthesis of an isotopically unmodified radiotracer. This "native" labeling strategy ensures that the in vivo pharmacokinetics and binding profile of the radiotracer are identical to the parent pharmacological agent.

This protocol details the Stille Cross-Coupling strategy for incorporating [¹¹C]Methyl Iodide ([¹¹C]CH₃I) into the pyridine core. We utilize a 4-(tributylstannyl) precursor, which offers superior transmetallation kinetics and functional group tolerance compared to boronic acids in rapid radiochemical syntheses.

Chemical Synthesis of Precursors and Standards

Before radiolabeling, two key compounds must be synthesized: the non-radioactive reference standard (for HPLC identification) and the stannane precursor (for radiolabeling).

Reference Standard: 4-Methyl-2-(3-thienyl)pyridine
  • Objective: To establish the retention time and UV spectra for Quality Control (QC).

  • Reaction: Suzuki-Miyaura Coupling.[1]

  • Reagents: 2-Bromo-4-methylpyridine, 3-Thienylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

Protocol:

  • Dissolve 2-Bromo-4-methylpyridine (1.0 eq) and 3-Thienylboronic acid (1.2 eq) in a mixture of DME/Water (3:1).

  • Add Na₂CO₃ (2.0 eq) and degas with argon for 15 min.

  • Add Pd(PPh₃)₄ (5 mol%) and heat to reflux (85°C) for 12 hours.

  • Cool, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Yield: Typically 75–85%. Verify by ¹H-NMR and MS (m/z 176 [M+H]⁺).

Labeling Precursor: 4-(Tributylstannyl)-2-(3-thienyl)pyridine
  • Objective: To provide the leaving group for the [¹¹C]methylation.

  • Route: Two-step synthesis starting from 2-bromo-4-iodopyridine.

Step A: Synthesis of 4-Iodo-2-(3-thienyl)pyridine

  • React 2-bromo-4-iodopyridine (1.0 eq) with 3-Thienylboronic acid (1.1 eq) using Pd(PPh₃)₄/Na₂CO₃ in Toluene/EtOH/H₂O.

    • Note: The 2-position is more reactive towards oxidative addition than the 4-position, allowing selective coupling at the bromine site while preserving the iodine for the next step.

  • Isolate the 4-iodo intermediate.

Step B: Stannylation

  • Dissolve 4-Iodo-2-(3-thienyl)pyridine (1.0 eq) in anhydrous 1,4-dioxane.

  • Add Bis(tributyltin) (Hex₂Sn₂, 1.2 eq) and Pd(PPh₃)₄ (5 mol%).

  • Heat at 100°C for 4–6 hours under argon.

  • Purification: Rapid flash chromatography on neutral alumina (to prevent destannylation).

  • Storage: Store at -20°C under argon.

Radiosynthesis Protocol (Automated)

This process is designed for a commercial synthesis module (e.g., GE TRACERlab FX or Synthra MeI) equipped with a high-pressure reactor and HPLC purification.

Production of [¹¹C]Methyl Iodide
  • Cyclotron Target: ¹⁴N(p,α)¹¹C reaction on N₂ gas (+1% O₂).

  • Conversion: The generated [¹¹C]CO₂ is trapped, reduced to [¹¹C]CH₄, and iodinated to [¹¹C]CH₃I via the gas-phase method (I₂ vapor at 720°C).

  • Trap: [¹¹C]CH₃I is trapped in a Porapak Q column or equivalent at room temperature and released by heating to 190°C into the reactor.

Cross-Coupling Reaction (The "Hot" Step)
ParameterSpecification
Precursor 4-(Tributylstannyl)-2-(3-thienyl)pyridine (1.0 mg)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) [Pd₂ (dba)₃] (1.0 mg)
Ligand Tri-o-tolylphosphine [P(o-tolyl)₃] (1.0 mg)
Solvent Anhydrous DMF (300 µL)
Additives CuCl (0.5 mg) - Optional, enhances Stille rate
Reaction Temp 100°C
Reaction Time 5 minutes

Step-by-Step Procedure:

  • Preparation: In the synthesis module reactor, premix the Precursor, Pd₂(dba)₃, and Ligand in DMF. Flush with inert gas.

  • Trapping: Distill [¹¹C]CH₃I from the production unit into the reactor vessel containing the precursor solution at room temperature.

  • Reaction: Seal the reactor and heat to 100°C for 5 minutes .

  • Quench: Cool the reactor to 40°C and add 1.5 mL of HPLC mobile phase (or water/acetonitrile mix).

  • Injection: Transfer the reaction mixture to the semi-preparative HPLC loop through a 0.22 µm sterile filter.

Purification & Formulation
  • Column: Semi-prep C18 (e.g., Phenomenex Luna 10µm, 250 x 10 mm).

  • Mobile Phase: 45% Acetonitrile / 55% 0.1M Ammonium Formate (Isocratic).

  • Flow Rate: 4–6 mL/min.

  • Detection: UV (254 nm) and Gamma (Radioactivity).

  • Collection: Collect the radioactive peak corresponding to the retention time of the cold standard (typically 8–12 min).

  • Formulation: Dilute the collected fraction with 40 mL water, pass through a C18 Sep-Pak (trapping the product), wash with 10 mL water, and elute with 1 mL Ethanol followed by 9 mL Saline (0.9%).

  • Sterilization: Pass through a 0.22 µm sterile membrane filter into a sterile vial.

Quality Control (QC) Specifications

All batches must meet the following release criteria before use in imaging studies.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254 nm)No significant UV impurities; Precursor < 5 µg/mL
Identity HPLC Co-injectionRetention time ± 0.5 min of Standard
Molar Activity Derived from UV/Activity> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvents GC (Gas Chromatography)DMF < 880 ppm; Ethanol < 5000 ppm
pH pH Strip/Meter4.5 – 7.5
Endotoxin LAL Test< 17.5 EU/mL

Visualizations

Diagram 1: Synthesis Scheme

This diagram illustrates the parallel pathways for creating the Cold Standard and the Stannane Precursor, converging at the Radiosynthesis step.

SynthesisScheme Start1 2-Bromo-4-iodopyridine Intermediate 4-Iodo-2-(3-thienyl)pyridine Start1->Intermediate Suzuki (Pos 2) Pd(PPh3)4 Start2 3-Thienylboronic acid Start2->Intermediate Precursor 4-(Tributylstannyl)-2-(3-thienyl)pyridine (PRECURSOR) Intermediate->Precursor Stannylation Hex2Sn2, Pd(0) Tracer [11C]4-Methyl-2-(3-thienyl)pyridine (FINAL TRACER) Precursor->Tracer Stille Coupling Pd2(dba)3, DMF, 100°C Start3 2-Bromo-4-methylpyridine Standard 4-Methyl-2-(3-thienyl)pyridine (COLD STANDARD) Start3->Standard Suzuki Coupling 3-Thienylboronic acid C11MeI [11C]CH3I C11MeI->Tracer

Caption: Synthetic pathways for the Stannane Precursor (Top), Cold Reference Standard (Middle), and the Final Radiotracer (Right).

Diagram 2: Automated Module Workflow

This flowchart details the logical operations within the "Hot Cell" during production.

ModuleFlow Cyclotron Cyclotron [14N(p,a)11C] MeI_Synth MeI Synthesis Unit (Gas Phase) Cyclotron->MeI_Synth [11C]CO2 Reactor Reactor Vessel (Precursor + Pd + Ligand) MeI_Synth->Reactor Distillation of [11C]MeI HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Inject Crude Formulation SPE Formulation (Solvent Exchange) HPLC->Formulation Collect Peak Waste Waste HPLC->Waste Impurities FinalVial Sterile Vial (Product) Formulation->FinalVial Sterile Filter

Caption: Operational workflow for the automated radiosynthesis module.

References

  • Zhang, H., et al. (1996). "Neuronal nitric oxide synthase inhibitors: Synthesis and biological evaluation of 2-(3-thienyl)pyridines." Journal of Medicinal Chemistry.

  • Suzuki, M., et al. (2010). "Palladium-mediated cross-coupling reactions with [11C]methyl iodide: a general method for the synthesis of [11C]methyl-labeled compounds." Chemistry – A European Journal.

  • Långström, B., et al. (1999). "The use of [11C]methyl iodide in the synthesis of 11C-labeled radiopharmaceuticals." Acta Chemica Scandinavica.

  • Brugarolas, P., et al. (2022). "Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates." ACS Chemical Neuroscience.

  • Gomez, L., et al. (2008). "Synthesis and characterization of new 18F-labeled analogues of MTEP as potential PET radioligands for mGluR5." Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Purification of 4-Methyl-2-(3-thienyl)pyridine using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methyl-2-(3-thienyl)pyridine

  • Case ID: #PUR-4M23TP-001

  • Subject: Troubleshooting & Optimization of Column Chromatography for 2-Arylpyridines

  • Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 4-Methyl-2-(3-thienyl)pyridine presents a classic "competing interaction" challenge. You are dealing with a Lewis-basic pyridine nitrogen that interacts strongly with acidic silanols on silica gel, causing peak tailing (streaking).[1] Simultaneously, the electron-rich thiophene ring is susceptible to oxidation or acid-catalyzed decomposition if the silica is too active.

This guide replaces standard "textbook" advice with field-proven protocols to neutralize these interactions and separate common Suzuki coupling impurities (Pd residues, protodeboronation byproducts, and phosphine oxides).

Module 1: Pre-Purification Diagnostics (The Triage)

Q: My crude reaction mixture is a dark black tar. Should I load this directly onto the column? A: Absolutely not. Direct loading of Suzuki coupling crudes often leads to irreversible column fouling and poor separation due to Palladium (Pd) complexation.

The "Black Tar" Protocol: The pyridine nitrogen in your product coordinates with residual Palladium, forming "sticky" complexes that smear across the column.

  • Scavenge First: Treat your organic layer (before drying) with a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) or wash with 10% aqueous L-Cysteine.

  • Filtration: Filter the crude through a small pad of Celite® to remove precipitated Pd black.

  • TLC Check: If the spot stays at the baseline on TLC despite using polar solvents (e.g., 50% EtOAc/Hex), you still have coordinated Pd. Repeat scavenging.

Q: What are the likely impurities I am seeing on my TLC? For the synthesis of 4-Methyl-2-(3-thienyl)pyridine via Suzuki coupling, expect the following profile:

Impurity TypeLikely IdentityTLC Behavior (Relative to Product)
Non-Polar 3,3'-Bithiophene (Homocoupling)High Rf. Moves near solvent front in Hexanes.
Volatile Thiophene (Protodeboronation)Solvent Front. often lost during concentration.
Target 4-Methyl-2-(3-thienyl)pyridine Mid Rf. UV-active (254 nm), stains orange/brown with Dragendorff.
Polar 2-Bromo-4-methylpyridine (Start. Mat.)Close Rf. often overlaps; check staining.
Very Polar Triphenylphosphine Oxide (TPPO)Low Rf. Streaks heavily; crystallizes in fractions.

Module 2: Stationary Phase & Solvent Engineering

Q: My product streaks (tails) badly on silica. Is my column overloaded? A: It is likely not overload, but silanol interaction . The pyridine nitrogen is hydrogen-bonding with the acidic -OH groups on the silica surface.

The "Neutralized Silica" Protocol (Mandatory for Pyridines): Do not just add Triethylamine (TEA) to your mobile phase; pretreat the silica.

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (v/v) .

  • Packing: Pour the column and flush with 2 column volumes (CV) of this "Base-Doped" solvent.

  • Equilibration: Switch to your starting mobile phase (e.g., 5% EtOAc in Hexanes + 1% TEA) before loading the sample.

    • Why? This caps the active acidic sites before your product touches them.

Q: Which solvent system is best? DCM/MeOH or Hex/EtOAc? A: Use Hexanes/Ethyl Acetate .

  • DCM/MeOH: Methanol is protic and can displace the pyridine from silanols, but it also dissolves silica slightly and has poor selectivity for thiophene impurities.

  • Hex/EtOAc: Provides better resolution between the lipophilic product and the polar phosphine oxide byproducts.

Recommended Gradient:

  • Mobile Phase A: Hexanes + 1% TEA

  • Mobile Phase B: Ethyl Acetate + 1% TEA

  • Gradient: 0% B (2 CV)

    
     5% B (hold until non-polars elute) 
    
    
    
    Ramp to 30% B over 10 CV.

Module 3: Visualizing the Mechanism

The following diagram illustrates why standard chromatography fails and how the "Neutralized Protocol" fixes it.

ChromatographyMechanism cluster_Standard Standard Silica (Problem) cluster_Modified TEA-Treated Silica (Solution) Silanol Silica Surface (Acidic Si-OH) Pyridine Target Molecule (Basic Nitrogen) Silanol->Pyridine Hydrogen Bonding (Drag Effect) Result_Std Peak Tailing (Poor Separation) Pyridine->Result_Std Silanol_Mod Silica Surface (Acidic Si-OH) Pyridine_Mod Target Molecule (Free Base) Silanol_Mod->Pyridine_Mod Blocked TEA Triethylamine (Sacrificial Base) TEA->Silanol_Mod Preferential Binding (Site Blocking) Result_Mod Sharp Peak (High Purity) Pyridine_Mod->Result_Mod

Figure 1: Mechanism of amine tailing suppression using Triethylamine (TEA). The TEA preferentially binds to acidic silanol sites, allowing the pyridine product to elute freely.

Module 4: Post-Column Troubleshooting

Q: I isolated the spot, but the NMR shows extra ethyl peaks. Is it TEA? A: Yes, Triethylammonium salts often co-elute.

  • Fix: Dissolve the combined fractions in DCM and wash twice with saturated aqueous NaHCO₃ . This converts the ammonium salt back to volatile free amine. Dry over Na₂SO₄ and rotovap. The free TEA will evaporate (bp: 89°C), leaving pure product.

Q: My product turned yellow/brown after drying on the rotovap. A: Thiophenes are sensitive to oxidation, especially if trace acid (from silica) remains.

  • Prevention: Ensure your rotovap bath is not >40°C. Store the compound under Argon/Nitrogen in the freezer immediately.

  • Rescue: If it's just surface oxidation, a quick filtration through a short plug of basic alumina (using Hex/EtOAc) usually restores the white/off-white solid.

Experimental Workflow Summary

Workflow Start Crude Reaction Mixture Scavenge Pd Scavenging (SiliaMetS or Wash) Start->Scavenge TLC TLC Analysis (Check for Tailing) Scavenge->TLC Decision Does it Tail? TLC->Decision StdCol Standard Column (Hex/EtOAc) Decision->StdCol No ModCol TEA-Buffered Column (1% Et3N in Solvent) Decision->ModCol Yes (Likely) Final Pure Product (Store under Ar) StdCol->Final Wash Bicarb Wash (Remove TEA Salts) ModCol->Wash Wash->Final

Figure 2: Optimized decision tree for the purification of 4-Methyl-2-(3-thienyl)pyridine.

References

  • Li, J. J., & Gribble, G. W. (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Phenomenex Technical Guide. (2025). Tip on Peak Tailing of Basic Analytes.

Sources

Optimizing catalyst and ligand selection for cross-coupling reactions of thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst & Ligand Selection for Thiophene Scaffolds Audience: Senior Chemists, Process Engineers, and Medicinal Chemists

Mission Statement

This guide addresses the three primary failure modes in thiophene cross-coupling: catalyst poisoning (sulfur coordination), protodeboronation (instability of 2-thienyl boronates), and regioselectivity (C2 vs. C3 competition). The protocols below are designed to be self-validating, prioritizing robust, scalable systems over academic novelties.

Module 1: Troubleshooting Catalyst Deactivation (The "Sulfur Problem")

Issue: Reaction stalls at <50% conversion; solution turns black (Pd precipitation) rapidly; adding more catalyst fails to restart the reaction.

Root Cause: Thiophenes are soft Lewis bases. The sulfur atom competes with the phosphine ligand for the Pd(II) center. If the ligand is not bulky or electron-rich enough, sulfur displaces it, forming an inactive [Pd(thiophene)L] or [Pd(thiophene)2] complex, leading to Pd aggregation (palladium black).

Technical Solution: The "Steric Shield" Strategy

You must use ligands that create a "roof" over the metal center, allowing oxidative addition/reductive elimination but physically blocking the approach of the thiophene sulfur to the square-planar Pd center.

Recommended Systems:

Catalyst/Ligand SystemBest Use CaseWhy It Works
Pd-PEPPSI-IPr Sterically hindered substrates; Heteroaryl-Heteroaryl coupling.The NHC ligand is extremely bulky and strongly

-donating, preventing sulfur displacement. The pyridine "throw-away" ligand ensures rapid initiation.
XPhos / SPhos Suzuki coupling; Unstable boronic acids.The biaryl backbone provides steric bulk; the dialkylphosphine is electron-rich to facilitate oxidative addition of electron-rich thiophene halides.
Pd(dtbpf)Cl₂ Rapid coupling; Scale-up.Bis-phosphine with large bite angle and steric bulk; extremely robust against poisoning.
Diagnostic Workflow: Catalyst Deactivation

CatalystTroubleshooting Start Reaction Stalls / Low Yield CheckColor Is reaction mixture black (precipitate)? Start->CheckColor CheckBoron Is Boronic Acid consumed? CheckColor->CheckBoron No (remains homogeneous) Poisoning Diagnosis: Catalyst Poisoning (Sulfur coordination) CheckColor->Poisoning Yes CheckBoron->Poisoning No (Both SM remain) Proto Diagnosis: Protodeboronation (Boron instability) CheckBoron->Proto Yes (SM remains, Boron gone) Sol_Poison Action: Switch to Pd-PEPPSI-IPr or SPhos (L:Pd > 2:1) Poisoning->Sol_Poison Sol_Proto Action: Switch to MIDA Boronate or Anhydrous Conditions Proto->Sol_Proto

Figure 1: Decision matrix for distinguishing between catalyst poisoning and reagent decomposition.[1]

Module 2: Solving Protodeboronation (The "Suzuki" Problem)

Issue: In Suzuki coupling, the 2-thienylboronic acid is consumed, but the aryl halide remains. NMR shows thiophene (protonated) instead of product.

Root Cause: 2-Thienylboronic acids are notoriously unstable. Under basic conditions, the C-B bond hydrolyzes rapidly (protodeboronation), often faster than the transmetalation step.

Protocol A: The MIDA Solution (High Stability)

Reference: Knapp et al. (2010) & Gillis/Burke (2007). MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and immune to hydrolysis until "released."

  • Reagents: Thienyl-MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base/Solvent: K₃PO₄ (3.0 equiv) in THF:H₂O (10:1).

  • Key Step: Run at 60°C. The water slowly hydrolyzes the MIDA ester, releasing the active boronic acid slowly. This keeps the standing concentration of active boronic acid low, minimizing decomposition while maintaining enough for the catalyst.

Protocol B: The "Rapid Injection" (Standard Boronic Acids)

If you must use standard boronic acids:

  • Pre-heat the catalyst and aryl halide in the solvent (Dioxane/H₂O) to reaction temperature (e.g., 80°C).

  • Inject the boronic acid (dissolved in a small amount of solvent) dropwise over 30 minutes.

  • Why: This ensures that as soon as the boronic acid enters the flask, it encounters an active catalyst and reacts, rather than sitting in base and decomposing.

Module 3: Regioselectivity Control (C2 vs. C3)

Issue: Obtaining a mixture of regioisomers or coupling at the wrong position.

Mechanistic Insight:

  • Electrophilic Attack (S_EAr): C2 (alpha) is electronically favored.

  • C-H Acidity: C2 protons are more acidic (pKa ~32) than C3.

  • Sterics: C3 is harder to access if C2 is substituted.

Strategic Guide
Desired PositionStrategyReagent/Condition
C2-Selective Standard Cross-Coupling Use 2-bromo or 2-iodo thiophene. C2 is naturally reactive; standard Pd catalysts (Pd(PPh₃)₄) work well.
C2-Selective Direct C-H Arylation Pd(OAc)₂ + PivOH (30 mol%). The pivalate acts as a proton shuttle, favoring the most acidic C2 proton.
C3-Selective Blocking Group Use 2-trimethylsilyl-3-bromothiophene. Couple at C3, then remove TMS with TBAF.
C3-Selective Bulky Electrophiles If C2 is blocked by a small group (Me), steric bulk of the ligand (e.g., Mes-Phosphine ) can force coupling to the less hindered C4/C3 positions (rare, requires optimization).
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Robust Suzuki Coupling of Sterically Hindered Thiophenes

Use this for "difficult" couplings where standard conditions fail.

Reagents:

  • Aryl Bromide (1.0 mmol)[1]

  • Thiophenyl Boronic Pinacol Ester (1.2 mmol)[1]

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%, 6.8 mg)

  • Base: K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: Toluene/MeOH (1:1, 4 mL) – Note: The alcohol is crucial for activating the PEPPSI pre-catalyst.

Procedure:

  • Charge: Add solid reagents (ArBr, Boronate, Base, Catalyst) to a vial equipped with a stir bar.

  • Purge: Cap with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed Toluene and MeOH via syringe.

  • React: Heat to 60°C for 2-4 hours.

  • Monitor: Check TLC. If black precipitate forms after conversion is complete, this is normal. If immediate, check solvent purity (O₂ ingress).

SOP 2: C-H Arylation (Atom Economic)

Use this to couple aryl bromides to thiophene without pre-borylation.

Reagents:

  • Thiophene substrate (1.5 equiv - excess is vital)

  • Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃H-BF₄ (10 mol%) or PCy₃

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (PivOH) (30 mol%)[1]

  • Solvent: DMA or Xylene (Anhydrous)[1]

Procedure:

  • Combine Pd source, Ligand, Base, and PivOH in the reaction vessel under Argon.

  • Add liquid substrates and solvent.[2]

  • Heat to 100-120°C.

  • Note: The PivOH is critical; it lowers the energy barrier for C-H bond cleavage via a CMD (Concerted Metalation-Deprotonation) pathway.

FAQ: Troubleshooting & Insights

Q: My reaction works for phenyl-phenyl coupling but fails when I switch to thiophene. Why? A: You are likely using Pd(PPh₃)₄. Triphenylphosphine is labile and easily displaced by sulfur. Switch to a catalyst with a chelating ligand (dppf) or a bulky monodentate ligand (SPhos, XPhos) that does not dissociate easily.

Q: I see homocoupling of my thiophene boronic acid. How do I stop it? A: Homocoupling requires oxygen. Ensure your system is rigorously degassed. Alternatively, this can happen if the transmetalation is too slow. Switch to a more active catalyst (Pd-PEPPSI) to consume the boronic acid in the cross-coupling cycle before it can homocouple.

Q: Can I use Pd/C (Heterogeneous) for thiophene coupling? A: Generally, no. Sulfur poisons the surface of heterogeneous catalysts almost instantly. Unless you are using very specific "sulfur-tolerant" Pd/C variants (rare), stick to homogeneous catalysis with bulky ligands.

References
  • Pd-PEPPSI-IPr Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls." Chemistry – A European Journal, 2006. [1]

  • Buchwald Ligands (SPhos/XPhos): Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

  • MIDA Boronates: Knapp, D. M., et al. "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.

  • Protodeboronation Mechanism: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

  • C-H Arylation Strategy: Lafrance, M., & Fagnou, K. "Palladium-Catalyzed Benzene C-H Bond Functionalization with Aryl Chlorides." Journal of the American Chemical Society, 2006.

Sources

Enhancing the stability of thienylpyridine compounds for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of thienylpyridine compounds for long-term storage

Introduction: The Thiophene Paradox

Thienylpyridine derivatives are the workhorses of modern materials science and medicinal chemistry. Their conjugated


-systems drive performance in Organic Light-Emitting Diodes (OLEDs) and kinase inhibitors. However, this same electron-rich architecture makes them inherently fragile.

The Core Problem: The thiophene ring is electron-rich, making it a prime target for electrophilic attack and oxidation. When coupled with a pyridine ring (a base), the molecule becomes sensitive to a "perfect storm" of degradation vectors: Singlet Oxygen (


) , Acidic Impurities , and UV-induced Radicalization .

This guide moves beyond generic "store in a cool, dry place" advice. We provide the mechanistic causality of degradation and the precise protocols to prevent it.

Module 1: The Primary Threat – Photo-Oxidative Degradation

Q: Why is my sample turning yellow/brown despite being in a sealed vial?

A: You are likely witnessing Singlet Oxygen (


) mediated oxidation .
Even in "sealed" vials, headspace air contains oxygen. If your sample is exposed to ambient light, the thienylpyridine core can act as a photosensitizer. It absorbs a photon, enters an excited triplet state, and transfers that energy to ground-state oxygen (

), converting it to highly reactive singlet oxygen (

).

The Mechanism: Singlet oxygen attacks the thiophene ring via a [4+2] cycloaddition, forming an unstable endoperoxide. This intermediate rapidly decomposes into sulfoxides, sulfones, or ring-opened byproducts, destroying the conjugation length (hence the color change).

Visualization: The Oxidative Cascade

ThiopheneDegradation Start Thienylpyridine (Ground State) Excited Excited Triplet State (T1) Start->Excited Absorption Attack [4+2] Cycloaddition Start->Attack Reacts with Light Ambient Light (hv) Light->Excited Excited->Start Intersystem Crossing SingletO Singlet Oxygen (1O2) Excited->SingletO Energy Transfer Oxygen Ground State O2 Oxygen->SingletO SingletO->Attack Endo Endoperoxide Intermediate Attack->Endo Product Sulfones / Ring Opening (Yellowing/Degradation) Endo->Product Decomposition

Figure 1: The mechanism of photo-oxidative degradation in thienylpyridines. Note that the molecule itself catalyzes the formation of the agent (Singlet Oxygen) that destroys it.

Module 2: Solution Storage & Handling Protocols

Q: Can I store my compound in solution (DMSO/Chloroform) for future use?

A: Risk Level: HIGH. Storing thienylpyridines in solution is the fastest way to degrade them.

  • Chloroform/DCM: These solvents often contain trace HCl (from decomposition) or radical stabilizers (like amylene). Acid protonates the pyridine nitrogen, altering solubility and electronics.

  • DMSO: Highly hygroscopic. Water absorption promotes hydrolysis.

  • Dissolved Oxygen: Solvents at room temperature are saturated with oxygen.

The Protocol: Freeze-Pump-Thaw (FPT) Degassing If you must store a solution, you are required to remove dissolved oxygen completely. Sparging with nitrogen is insufficient for long-term stability.

Step-by-Step FPT Protocol:

  • Vessel: Place solution in a Schlenk tube (fill <50% volume to prevent cracking).

  • Freeze: Submerge the tube in liquid nitrogen (LN2) until the solvent is solid.

  • Pump: Open the stopcock to high vacuum (10-15 mins). The headspace gas is removed.[1][2]

  • Thaw: Close the stopcock. Thaw the sample in a warm water bath. Gas trapped in the lattice bubbles out.

  • Repeat: Perform 3 cycles minimum.

  • Backfill: Fill with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Seal: Wrap Parafilm counter-clockwise (with the threads) then clockwise to lock.

Solvent Compatibility Matrix for Storage
SolventStorage RiskPrimary Failure ModeMitigation
Chloroform (

)
Critical Acid formation (HCl), Radical generationPass through basic alumina before use; Store < 24 hrs only.
DMSO High Hygroscopicity (Water uptake)Use septum-sealed vials; Store over molecular sieves (4Å).
Toluene Low Low oxygen solubility relative to othersPreferred for non-polar derivatives.
Acetonitrile Medium Trace hydrolysisEnsure "Anhydrous" grade; Store under Argon.

Module 3: Solid State Stability & Salts

Q: My solid powder has become sticky or formed a "gum." What happened?

A: This is likely Hygroscopic Salt Formation or Amorphous Transition .

1. The Pyridine Trap (Acid Sensitivity): The pyridine nitrogen is basic (


). If stored in an environment with acid fumes (e.g., near HCl or Acetic Acid bottles), it will form a pyridinium salt.
  • Consequence: Many pyridinium salts are hygroscopic. They pull moisture from the air, dissolving the crystal lattice and turning the powder into a gum/oil.

2. Aggregation (


-

Stacking):
Thienylpyridines are planar. Over time, amorphous solids may "relax" into thermodynamically stable crystalline aggregates. While this doesn't chemically degrade the molecule, it drastically alters solubility and dissolution rates for biological assays.

Storage Workflow for Solids:

StorageWorkflow Synthesis Synthesis/Purification Drying High Vac Drying (Remove solvent traces) Synthesis->Drying Check Is it a Salt? Drying->Check FreeBase Free Base Check->FreeBase No SaltForm Salt Form (HCl/TFA) Check->SaltForm Yes Pack1 Amber Vial + Argon FreeBase->Pack1 Pack2 Desiccator Required (Highly Hygroscopic) SaltForm->Pack2 Temp Storage Temp: -20°C Pack1->Temp Pack2->Temp

Figure 2: Decision tree for solid-state storage based on chemical form.

Module 4: Diagnostics (Troubleshooting)

Q: How do I validate purity before starting a critical experiment?

Do not rely on color alone. Oxidized thiophenes can be pale yellow, indistinguishable from the pure compound to the naked eye.

1. H-NMR Diagnostic Region:

  • The "Thiophene Shift": Look at the thiophene protons (typically

    
     7.0 - 7.8 ppm).
    
  • Sign of Failure: Oxidation to the S-oxide or sulfone causes a significant downfield shift (moving toward higher ppm) due to the electron-withdrawing nature of the new oxygen atoms.

  • Broadening: Peak broadening often indicates aggregation or the presence of paramagnetic impurities (radical species).

2. HPLC/UPLC:

  • New Shoulders: Thiophene oxides are more polar than the parent compound. Look for new small peaks eluting earlier (in Reverse Phase) than the main peak.

References

  • Raasch, M. S. (1980). The Chemistry of Thiophene 1,1-Dioxides. Journal of Organic Chemistry.

    • Establishes the fundamental instability of thiophene oxides and the pathways for degrad
  • Song, Y., et al. (2025). Singlet-oxygen oxidation of thiophenes: Mechanism and Reactivity. ResearchGate.

    • Details the [4+2] cycloaddition mechanism specific to thiophene rings.
  • Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Protocol.

    • Authoritative standard oper
  • Chamberland, S. (2024). SOP: Freeze-Pump-Thaw Degassing of Liquids. Chamberland Research.

    • Safety and technical protocols for handling cryogenic degassing.
  • Jansen, P., et al. (2023).[3] Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. National Institutes of Health (PMC).

    • Provides evidence for solid-state degradation pathways and the impact of excipients/salts.[4]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of Thienylpyridine-Based Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of thienylpyridine-based insecticides. By integrating established experimental protocols with comparative data, this document serves as a practical resource for characterizing novel compounds and understanding their place within the broader landscape of insect pest management.

Introduction to Thienylpyridine-Based Insecticides and their Presumed Mechanism of Action

Thienylpyridine-based insecticides are a prominent class of neurotoxic agents used in modern agriculture. Structurally, they are part of the neonicotinoid family, which are synthetic analogues of nicotine.[1][2] The core hypothesis for their mechanism of action is their function as selective agonists of insect nicotinic acetylcholine receptors (nAChRs).[3][4]

In the insect central nervous system, acetylcholine (ACh) is a major excitatory neurotransmitter. Upon binding to nAChRs, it triggers the opening of these ligand-gated ion channels, leading to an influx of cations and subsequent neuronal excitation. Thienylpyridine-based insecticides are thought to mimic the action of ACh, binding to the same receptor site.[5] However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), these synthetic compounds are not, leading to a persistent and uncontrolled stimulation of the nAChRs. This hyperexcitation of the nervous system results in paralysis and, ultimately, the death of the insect.[6][7]

The selective toxicity of thienylpyridine-based insecticides towards insects over mammals is attributed to differences in the subunit composition and pharmacological properties of their respective nAChRs.[8] Validation of this mechanism of action is crucial for the development of new, effective, and safer insecticides. This guide outlines the key experimental approaches to rigorously test this hypothesis.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is essential to robustly validate the mechanism of action of a novel thienylpyridine-based insecticide. This typically involves a combination of in vitro and in vivo techniques to demonstrate target engagement, functional consequences, and whole-organism effects.

Electrophysiological Assays: Probing the Functional Impact on nAChRs

Electrophysiology provides direct evidence of a compound's effect on the function of ion channels.[5] The two-electrode voltage clamp (TEVC) technique is a powerful method for studying the activity of nAChRs expressed in a heterologous system, such as Xenopus laevis oocytes.[9][10][11]

Causality Behind Experimental Choices: The TEVC method allows for the precise control of the cell membrane potential while measuring the current flowing through the ion channels.[12][13] By expressing specific insect nAChR subunits in the oocyte, we can directly assess the agonist or antagonist properties of the test compound on a defined molecular target.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • mRNA Injection: Inject the oocytes with cRNA encoding the desired insect nAChR subunits (e.g., from Drosophila melanogaster or a target pest species). Incubate for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Pull and fill two microelectrodes with 3 M KCl. The voltage-sensing electrode should have a resistance of 0.5-2 MΩ, and the current-injecting electrode a resistance of 0.2-1 MΩ.

  • Oocyte Impalement: Place an oocyte in the recording chamber and impale it with both microelectrodes.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application: Perfuse the recording chamber with a baseline buffer, followed by the application of the thienylpyridine-based insecticide at various concentrations. The endogenous ligand, acetylcholine, should be used as a positive control.

  • Data Acquisition and Analysis: Record the inward current elicited by the compound application. Plot the dose-response curve to determine the half-maximal effective concentration (EC50) and the maximum current response (Imax).

Diagram of the TEVC Experimental Workflow:

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Injected_Oocyte mRNA-injected Oocyte Oocyte->Injected_Oocyte Microinjection mRNA nAChR mRNA mRNA->Injected_Oocyte Impalement Impale with Voltage & Current Electrodes Injected_Oocyte->Impalement Voltage_Clamp Clamp Membrane Potential (-70mV) Impalement->Voltage_Clamp Compound_Application Apply Test Compound Voltage_Clamp->Compound_Application Data_Acquisition Record Inward Current Compound_Application->Data_Acquisition Dose_Response Generate Dose- Response Curve Data_Acquisition->Dose_Response EC50_Imax Determine EC50 and Imax Dose_Response->EC50_Imax

Caption: Workflow of a Two-Electrode Voltage Clamp (TEVC) experiment.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for its receptor.[14] These assays directly quantify the interaction between the insecticide and the nAChR. A common approach is a competitive binding assay using a radiolabeled ligand known to bind to the nAChR, such as [3H]-imidacloprid.[15][16][17]

Causality Behind Experimental Choices: This technique allows for the determination of the equilibrium dissociation constant (Ki) of the unlabeled test compound, which is a measure of its binding affinity. A lower Ki value indicates a higher affinity for the receptor. This provides strong evidence that the thienylpyridine-based insecticide binds to the same site as other known neonicotinoids.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize insect tissues rich in nAChRs (e.g., insect heads) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-imidacloprid), and varying concentrations of the unlabeled thienylpyridine-based insecticide.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the half-maximal inhibitory concentration (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Diagram of the Competitive Binding Assay Principle:

Competitive_Binding cluster_components Assay Components cluster_binding Binding Equilibria Receptor nAChR Bound_Radioligand Receptor-Radioligand Complex Receptor->Bound_Radioligand Binds Bound_Test_Compound Receptor-Test Compound Complex Receptor->Bound_Test_Compound Competes for Binding Radioligand [3H]-Imidacloprid Radioligand->Bound_Radioligand Test_Compound Thienylpyridine Insecticide Test_Compound->Bound_Test_Compound

Caption: Principle of a competitive radioligand binding assay.

In Vivo Efficacy Studies: Assessing Whole-Organism Effects

Ultimately, the molecular interactions at the nAChR must translate into toxicity at the organismal level. In vivo efficacy studies, such as the determination of the median lethal dose (LD50), are essential to confirm the insecticidal activity of the compound.[18][19][20]

Causality Behind Experimental Choices: LD50 studies provide a quantitative measure of the acute toxicity of a substance.[21] By comparing the LD50 values of the thienylpyridine-based insecticide with those of other insecticides with known mechanisms of action, we can infer whether the observed toxicity is consistent with its proposed mode of action.

Experimental Protocol: LD50 Determination by Topical Application

  • Insect Rearing: Use a susceptible strain of a target insect species of a consistent age and weight.

  • Dose Preparation: Prepare a series of dilutions of the thienylpyridine-based insecticide in a suitable solvent (e.g., acetone).

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.

  • Observation: House the treated insects under controlled conditions and provide them with food and water.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the treated insects.

Diagram of the Logical Flow from Molecular to Organismal Effect:

Mechanism_to_Effect A Thienylpyridine Insecticide Binds to nAChR B Persistent Activation of nAChR A->B C Continuous Influx of Cations B->C D Hyperexcitation of Nervous System C->D E Paralysis D->E F Insect Death E->F

Caption: Logical flow from molecular target interaction to organismal effect.

Comparative Analysis with Alternative Insecticide Classes

To provide context for the activity of thienylpyridine-based insecticides, it is essential to compare their performance with that of insecticides with different mechanisms of action.

Insecticide ClassPrimary TargetMechanism of ActionRepresentative Compound
Thienylpyridines (Neonicotinoids) Nicotinic Acetylcholine Receptor (nAChR)Agonist: Causes persistent activation of the receptor, leading to hyperexcitation.[1][22]Clothianidin
GABA-gated Chloride Channel Blockers GABA ReceptorAntagonist: Blocks the inhibitory action of GABA, leading to hyperexcitation.[23][24][25][26]Fipronil
Organophosphates Acetylcholinesterase (AChE)Inhibitor: Prevents the breakdown of acetylcholine, leading to hyperexcitation.[2][6][22][27]Malathion
Pyrethroids Voltage-gated Sodium ChannelsModulator: Keeps sodium channels open, leading to hyperexcitation and paralysis.[1][28][29][30]Permethrin

Supporting Experimental Data

The following table summarizes representative experimental data for insecticides from different classes. Note that these values can vary depending on the insect species, experimental conditions, and specific nAChR subunit composition.

CompoundClassTargetAssayValueSpecies
Clothianidin NeonicotinoidnAChRIn vitro IC50 ([3H]NMI binding)18 nMMusca domestica (house fly)
Imidacloprid NeonicotinoidnAChRIn vitro IC50 ([3H]NMI binding)28 nMMusca domestica (house fly)
Triflumezopyrim MesoionicnAChRIn vitro Ki ([3H]imidacloprid binding)43 nMAphid
Clothianidin NeonicotinoidnAChRIn vivo LD50 (topical)0.02 µ g/bee Bombus terrestris (bumblebee)
Fipronil PhenylpyrazoleGABA ReceptorIn vivo LD50 (oral)3.6-6.9 ng/beeApis mellifera (honeybee)

Data compiled from multiple sources for comparative purposes.[31][32][33][34]

Conclusion

The validation of the mechanism of action of thienylpyridine-based insecticides requires a systematic and multi-pronged experimental approach. By combining electrophysiological, biochemical, and in vivo assays, researchers can build a comprehensive and compelling case for their mode of action as nAChR agonists. This guide provides the foundational protocols and comparative data necessary to embark on such studies, ultimately contributing to the development of more effective and selective insect pest management strategies. The presented methodologies, when executed with rigor, form a self-validating system that ensures the scientific integrity of the findings.

References

  • Clothianidin - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. (1993). PubMed. Retrieved February 11, 2026, from [Link]

  • Pyrethroid - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyrethrin and Pyrethroid Toxicity. (2024). StatPearls - NCBI Bookshelf. Retrieved February 11, 2026, from [Link]

  • Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. (2017). Current Topics in Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (2023). Medscape. Retrieved February 11, 2026, from [Link]

  • What is the mechanism of Pyrethrins? (2024). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

  • Organophosphate - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Organophosphate Insecticides. (n.d.). Retrieved February 11, 2026, from [Link]

  • Toxicology and Mode of Action of Pyrethroid Insecticides. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Structure and mode of action of organophosphate pesticides: A computational study. (2020). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Chloride channels as tool for developing selective insecticides. (2003). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Chloride channels as tools for developing selective insecticides. (2003). PubMed. Retrieved February 11, 2026, from [Link]

  • Mechanism of GABA-Gated Chloride Channel Blockers & Sodium Channel Modulators||#entomology. (2022). YouTube. Retrieved February 11, 2026, from [Link]

  • Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. (2014). PNAS. Retrieved February 11, 2026, from [Link]

  • GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. (2012). IRIS. Retrieved February 11, 2026, from [Link]

  • Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors. (2006). PubMed. Retrieved February 11, 2026, from [Link]

  • Radioligand Recognition of Insecticide Targets. (2018). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. (1997). PubMed. Retrieved February 11, 2026, from [Link]

  • Studies on the mode of action of neurotoxic insecticides. (2017). PMC - NIH. Retrieved February 11, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 11, 2026, from [Link]

  • Functional impact of subunit composition and compensation on Drosophila melanogaster nicotinic receptors–targets of neonicotinoids. (2020). PMC. Retrieved February 11, 2026, from [Link]

  • Radioligand Recognition of Insecticide Targets. (2018). Journal of Agricultural and Food Chemistry. Retrieved February 11, 2026, from [Link]

  • A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. (2017). PubMed. Retrieved February 11, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 11, 2026, from [Link]

  • Two-electrode voltage-clamp (TEVC). (2014). Retrieved February 11, 2026, from [Link]

  • Radioligand Recognition of Insecticide Targets. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Laboratory Product Performance Testing Methods for Bed Bug Pesticide Product. (2012). Regulations.gov. Retrieved February 11, 2026, from [Link]

  • Two-electrode voltage clamp. (2013). PubMed. Retrieved February 11, 2026, from [Link]

  • Clothianidin (Ref: CGA 322704). (n.d.). AERU - University of Hertfordshire. Retrieved February 11, 2026, from [Link]

  • Insecticides efficacy testing PT18. (2018). Entomology Testing Laboratory. Retrieved February 11, 2026, from [Link]

  • Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat. (2015). PMC. Retrieved February 11, 2026, from [Link]

  • Neonicotinoids and insecticides targeting insect nAChRs. (2019). ResearchGate. Retrieved February 11, 2026, from [Link]

  • What is the two electrode voltage-clamp (TEVC) method? (n.d.). Molecular Devices. Retrieved February 11, 2026, from [Link]

  • LD50 VALUES MAY BE MISLEADING PREDICTORS OF NEONICOTINOID TOXICITY ACROSS DIFFERENT BEE SPECIES. (2016). OUCI. Retrieved February 11, 2026, from [Link]

  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. (2022). PMC - PubMed Central. Retrieved February 11, 2026, from [Link]

  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. (2022). PLOS Genetics. Retrieved February 11, 2026, from [Link]

  • Single (acute) dose LD 50 for bird species (ng/g) for imidacloprid, clothianidin and fipronil. (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Effects of neonicotinoids and fipronil on non-target invertebrates. (2013). PMC - NIH. Retrieved February 11, 2026, from [Link]

  • Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. (2017). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Two-Electrode Voltage Clamp Assay Services. (n.d.). Reaction Biology. Retrieved February 11, 2026, from [Link]

  • Two-electrode voltage clamp (TEVC) method in a single principal cell of... (2000). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. (2017). PubMed. Retrieved February 11, 2026, from [Link]

  • Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. (2017). Bentham Science Publisher. Retrieved February 11, 2026, from [Link]

  • Environmental fate and exposure; neonicotinoids and fipronil. (2015). PMC - NIH. Retrieved February 11, 2026, from [Link]

  • Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides sele. (2008). Academic Journals. Retrieved February 11, 2026, from [Link]

  • Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides selectivity and resistance. (2008). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Actions between neonicotinoids and key residues of insect nAChR based on an ab initio quantum chemistry study: hydrogen bonding and cooperative pi-pi interaction. (2008). PubMed. Retrieved February 11, 2026, from [Link]

Sources

A Guide to Comprehensive In Vitro Cross-Reactivity Profiling of Novel Thienopyridine Analogs: A Case Study Approach for 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for assessing the receptor selectivity of novel chemical entities, using the thienopyridine derivative 4-Methyl-2-(3-thienyl)pyridine as a working example. For researchers, scientists, and drug development professionals, understanding a compound's cross-reactivity is not merely a characterization step but a critical pillar of preclinical development. It informs safety, efficacy, and the potential for therapeutic repositioning.

The thienopyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a vast spectrum of biological activities, including anticancer, antimicrobial, and anticoagulant properties, often through modulation of G protein-coupled receptors (GPCRs) and various enzymes.[1][2][3][4] Given this inherent biological promiscuity, a systematic and multi-tiered approach to selectivity profiling is essential to delineate a clear mechanism of action and anticipate potential off-target effects.

This document eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad, high-throughput screening to specific, quantitative functional analysis. We will detail the causality behind each experimental choice, provide validated protocols, and demonstrate how to interpret and compare the resulting data.

The Imperative of Early Selectivity Profiling

In modern drug discovery, "failing fast and failing cheap" is a guiding principle. Identifying potential adverse effects or undesirable off-target activities early in the preclinical phase can save immense resources.[5][6] A comprehensive in vitro pharmacology profile serves several key purposes:

  • De-risking Development: It provides an early warning system for potential toxicities by identifying interactions with receptors known to cause adverse events (e.g., hERG ion channel, certain GPCRs).[5]

  • Mechanism of Action (MoA) Elucidation: It helps confirm that the desired biological effect is due to interaction with the intended target and not an off-target phenomenon.

  • Comparative Benchmarking: It allows for objective comparison against existing standards of care or alternative compounds in development, highlighting advantages in selectivity and potential safety.

  • Therapeutic Repositioning: Unexpected "hits" in a broad panel screen can uncover new and valuable therapeutic applications for a compound.

A Phased Strategy for Cross-Reactivity Assessment

A tiered approach is the most efficient method for characterizing a novel compound like 4-Methyl-2-(3-thienyl)pyridine. This strategy balances breadth, depth, and resource allocation, moving from a wide, low-resolution view to a narrow, high-resolution analysis of key interactions.

G cluster_0 Phase 1: Discovery Screening cluster_1 Phase 2: Hit Confirmation & Affinity cluster_2 Phase 3: Functional Characterization p1 Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen44™, Aragen Panel) p2 Concentration-Response Binding Assay (Radioligand Displacement) p1->p2 Significant Hits Identified p1_desc Single high concentration (e.g., 10 µM) Identifies initial 'hits' (% inhibition > 50%) p3 Functional Assays (e.g., cAMP, Calcium Flux, Reporter Gene) p2->p3 Confirmed High-Affinity Hits p2_desc Determines binding affinity (Ki) for confirmed hits Establishes potency at off-targets p3_desc Determines functional activity (EC50/IC50) Classifies compound as agonist, antagonist, etc.

Caption: Phased workflow for receptor cross-reactivity profiling.

Phase 1: Broad Panel Screening

The logical first step is to screen 4-Methyl-2-(3-thienyl)pyridine against a large, diverse panel of receptors, ion channels, and transporters at a single, high concentration (typically 1-10 µM). The goal is not quantification but identification. Commercial services are invaluable for this, offering standardized and validated panels that cover the most physiologically relevant targets.[7]

  • Causality: Using a single high concentration is a cost- and compound-sparing method to rapidly identify potential interactions. A significant percent inhibition (commonly >50%) flags a receptor for further investigation. This approach casts the widest possible net to uncover liabilities and opportunities without the immediate need for full dose-response curves on dozens of targets.

Phase 2: Hit Confirmation and Affinity Determination

Any "hits" from the primary screen must be validated. This phase moves from a qualitative flag to a quantitative measurement of binding affinity (Kᵢ). The gold-standard method for this is the competitive radioligand binding assay .[8][9] This assay measures the ability of a test compound (the "competitor," e.g., 4-Methyl-2-(3-thienyl)pyridine) to displace a radiolabeled ligand that is known to bind to the receptor of interest with high affinity and specificity.[8]

G cluster_0 Binding Equilibrium Receptor Receptor BoundComplex Bound Complex (L-R) Receptor->BoundComplex DisplacedComplex Displaced (C-R) Receptor->DisplacedComplex Radio Radioligand (L) Radio->BoundComplex Binds TestCmpd Test Compound (C) TestCmpd->DisplacedComplex Competes & Displaces

Caption: Principle of competitive radioligand binding assay.

This protocol is a self-validating system. Controls for total binding (radioligand only), non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), and vehicle effects are built-in, ensuring data integrity.

  • Membrane Preparation:

    • Source: Use commercially available cell membranes or whole cells stably expressing the target receptor.

    • Homogenization: If starting with frozen tissue or cells, homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[10]

    • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[10]

    • Quantification & Storage: Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

  • Assay Execution (96-well plate format):

    • To each well, add in sequence:

      • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • Test Compound (4-Methyl-2-(3-thienyl)pyridine) at 8-12 concentrations, typically in a semi-log series (e.g., 0.1 nM to 10 µM).

      • Radioligand at a fixed concentration, typically at or below its Kₑ value.

      • Membrane preparation (e.g., 10-50 µg protein per well).

    • Include control wells:

      • Total Binding: No test compound, only radioligand and membranes.

      • Non-Specific Binding (NSB): Radioligand, membranes, and a saturating concentration of a known, potent unlabeled ligand for the target.

  • Incubation & Filtration:

    • Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioligand.

  • Detection & Analysis:

    • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[10]

Phase 3: Functional Activity Assessment

Demonstrating that a compound binds to a receptor is only half the story. The critical next question is: what is the functional consequence of that binding? The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist, or an inverse agonist. Functional assays provide this crucial information.[11]

For GPCRs, which are common targets of thienopyridine-like molecules, a widely used functional assay measures the downstream second messenger, cyclic AMP (cAMP).[1][11] Gs-coupled receptors increase cAMP levels upon activation, while Gi-coupled receptors decrease them.[11]

G cluster_0 Cell Membrane Agonist Agonist GPCR_s Gs-coupled Receptor Agonist->GPCR_s GPCR_i Gi-coupled Receptor Agonist->GPCR_i Antagonist Antagonist (e.g., Test Cmpd) Antagonist->GPCR_s Blocks Antagonist->GPCR_i Blocks AC Adenylyl Cyclase GPCR_s->AC Activates (+) GPCR_i->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Gs/Gi signaling pathways modulating cAMP production.

This protocol describes a bioluminescence-based assay that provides a non-lytic, real-time readout of cAMP dynamics in living cells, offering high sensitivity.[12][13]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably or transiently co-expressing the target receptor and the GloSensor™ cAMP biosensor plasmid. The biosensor is a fusion of a cAMP-binding domain to a mutant luciferase.[12]

    • Culture cells to the appropriate confluency. On the day of the assay, harvest the cells and resuspend them in a CO₂-independent medium containing the GloSensor™ cAMP Reagent.

    • Incubate for 2 hours at room temperature to allow the substrate to equilibrate within the cells.

  • Assay Execution (384-well plate format):

    • Dispense the cell suspension into the wells of a white, opaque 384-well plate.

    • For Agonist Mode: Add 4-Methyl-2-(3-thienyl)pyridine across a range of concentrations. Read luminescence kinetically over 15-30 minutes. An increase in signal indicates activation of a Gs-coupled receptor.

    • For Antagonist Mode:

      • First, add 4-Methyl-2-(3-thienyl)pyridine across a range of concentrations and incubate briefly.

      • Next, add a known agonist for the receptor at a fixed concentration (typically its EC₈₀).

      • Read luminescence. A dose-dependent decrease in the agonist-stimulated signal indicates antagonism.

      • Note for Gi-coupled receptors: To measure antagonism, the cell's basal cAMP level is first stimulated with a compound like forskolin, and the antagonist's ability to block an agonist's inhibitory effect is measured.[14]

  • Data Analysis:

    • Plot the luminescence signal (Relative Light Units) against the log concentration of the test compound.

    • Agonist Mode: Fit the data to determine the EC₅₀ (concentration for 50% of maximal activation) and Eₘₐₓ (maximum effect).

    • Antagonist Mode: Fit the data to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. Here, we present hypothetical data for 4-Methyl-2-(3-thienyl)pyridine and a comparator, "Alternative Compound A," assuming a primary target of "Receptor X."

Receptor Target4-Methyl-2-(3-thienyl)pyridineAlternative Compound A
Binding Affinity Kᵢ (nM) Binding Affinity Kᵢ (nM)
Receptor X (Primary) 15 45
Receptor Y (Off-Target)850320
Receptor Z (Off-Target)>10,0001,500
hERG Channel>10,0008,000
Functional Activity (nM) Functional Activity (nM)
Receptor X (Antagonist) IC₅₀ = 35 IC₅₀ = 98
Receptor Y (Antagonist)IC₅₀ = 2,100IC₅₀ = 750

Interpretation:

  • Potency: 4-Methyl-2-(3-thienyl)pyridine displays a higher binding affinity (lower Kᵢ) and functional potency (lower IC₅₀) for the primary target, Receptor X, compared to Alternative Compound A.

  • Selectivity: A key metric is the Selectivity Index , calculated as (Kᵢ for Off-Target / Kᵢ for Primary Target).

    • 4-Methyl-2-(3-thienyl)pyridine Selectivity for X over Y: 850 nM / 15 nM = 56.7-fold

    • Alternative Compound A Selectivity for X over Y: 320 nM / 45 nM = 7.1-fold

By following this systematic, evidence-based workflow, researchers can build a comprehensive and reliable cross-reactivity profile for any novel compound, enabling informed decisions in the complex process of drug development.

References

  • Gornicka, A., et al. (n.d.). Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

  • Nikolaev, V., et al. (2022). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • PubMed. (2015, June 5). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Available at: [Link]

  • Abdel-Aziz, H., et al. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health (NIH). Available at: [Link]

  • Akbaş, E., et al. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health (NIH). Available at: [Link]

  • ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Available at: [Link]

  • Moore, J. D., et al. (n.d.). Small Molecules with Either Receptor-Selective or Pan-Receptor Activity in the Three LuxR-type Receptors that Regulate Quorum Sensing in Pseudomonas aeruginosa. National Institutes of Health (NIH). Available at: [Link]

  • PubMed. (n.d.). [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. Available at: [Link]

  • ResearchGate. (2005, August 6). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]

  • ResearchGate. (2017, May 30). (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips. Available at: [Link]

  • ResearchGate. (2024, February 14). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • MDPI. (n.d.). Chemical Screening of Nuclear Receptor Modulators. Available at: [Link]

  • van Rhee, A. M., et al. (n.d.). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Biocytogen. (n.d.). In Vitro Pharmacology Services. Available at: [Link]

  • MDPI. (n.d.). Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Thienyl)pyridine. Available at: [Link]

  • Ghorab, M. M., et al. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available at: [Link]

  • Aurigene. (n.d.). Comprehensive In Vitro Biology, Assay & Screening Services | CRO. Available at: [Link]

  • ResearchGate. (2015, August 10). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Available at: [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

  • ResearchGate. (2018, October 12). (PDF) DNA-Interactive and Damage Study with meso-Tetra(2-thienyl)porphyrins Coordinated with Polypyridyl Pd(II) and Pt(II) Complexes. Available at: [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Available at: [Link]

  • ResearchGate. (2003, August 7). (PDF) Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Available at: [Link]

Sources

A Comparative Guide to the Photostability of Thienylpyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and materials research, the thienylpyridine scaffold holds a prominent position due to its versatile therapeutic applications, notably as antiplatelet agents, and its utility in the development of novel functional materials.[1][2] However, the inherent photosensitivity of many organic molecules, including thienylpyridine derivatives, presents a significant challenge to their formulation, storage, and therapeutic efficacy. This guide offers a comprehensive comparative study of the photostability of different thienylpyridine derivatives, grounded in established scientific principles and experimental data. We will delve into the causality behind experimental choices, provide detailed protocols for assessing photostability, and present a comparative analysis to inform the development of robust and stable thienylpyridine-based products.

The Critical Importance of Photostability

The interaction of a drug substance with light can trigger a cascade of photochemical reactions, leading to degradation and the formation of potentially toxic photoproducts.[3] For thienylpyridine derivatives, which are often administered over long periods, ensuring photostability is paramount to patient safety and treatment effectiveness. The International Council for Harmonisation (ICH) guidelines provide a stringent framework for the photostability testing of new drug substances and products, underscoring its regulatory importance.[1][4] This guide will adhere to these principles to provide a robust and scientifically valid comparison.

Understanding Photodegradation: Key Mechanisms

The photodegradation of a molecule is initiated by the absorption of photons, which excites the molecule to a higher energy state. From this excited state, several pathways can lead to chemical alteration. For nitrogen-containing heterocyclic compounds like thienylpyridines, key photodegradation mechanisms include:

  • Photooxidation: In the presence of oxygen, excited molecules can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, which can then attack the parent molecule or other molecules, leading to degradation.

  • Photohydrolysis: In aqueous environments, light can accelerate the hydrolysis of susceptible functional groups.

  • Photorearrangement and Isomerization: Light energy can induce intramolecular rearrangements, leading to the formation of isomers with different chemical and biological properties.

The specific degradation pathway and the rate of degradation are highly dependent on the chemical structure of the thienylpyridine derivative, including the nature and position of substituents on both the thienyl and pyridine rings.

A Standardized Approach to Photostability Testing

To ensure a fair and accurate comparison, a standardized experimental protocol based on ICH Q1B guidelines is essential.[1][4] This protocol allows for the systematic evaluation of the intrinsic photostability of different thienylpyridine derivatives.

Experimental Protocol: Confirmatory Photostability Study

This protocol outlines the steps for a confirmatory photostability study of a thienylpyridine derivative in solution.

1. Sample Preparation:

  • Prepare a solution of the thienylpyridine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration (e.g., 0.1 mg/mL). The solvent should be transparent in the spectral region of the light source.
  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This control will be stored under the same temperature and humidity conditions as the exposed sample to differentiate between photodegradation and thermal degradation.

2. Light Exposure:

  • Place the sample and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or Option 2.[1]
  • Option 1: An artificial daylight source that produces a combined output of visible and UV light, such as a xenon or metal halide lamp.
  • Option 2: A combination of a cool white fluorescent lamp and a near-UV lamp.
  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4]
  • Monitor and control the temperature within the chamber to minimize the effect of heat on degradation.

3. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the exposed and dark control samples.
  • Analyze the concentration of the parent compound and the formation of degradation products using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
  • The mobile phase and column selection will depend on the specific properties of the thienylpyridine derivative being tested.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound at each time point for both the exposed and dark control samples.
  • Determine the photodegradation kinetics by plotting the concentration of the parent compound versus time.
  • Calculate the quantum yield of photodegradation (Φ), which represents the efficiency of a photon in causing a photochemical reaction. A higher quantum yield indicates lower photostability. The quantum yield can be determined using a chemical actinometer or by measuring the photon flux of the light source.[2][5]

Comparative Photostability of Thienylpyridine Derivatives

To illustrate the impact of chemical structure on photostability, this section presents a comparative analysis of three key thienylpyridine antiplatelet agents: ticlopidine, clopidogrel, and prasugrel. Additionally, we will explore the influence of electron-donating and electron-withdrawing substituents on the photostability of the core thienylpyridine scaffold.

Case Study: Ticlopidine, Clopidogrel, and Prasugrel

These three drugs share a common thienopyridine core but differ in their substituents, leading to variations in their metabolic activation and, as we will discuss, their photostability.[6][7][8]

DerivativeStructureKey SubstituentsReported Photostability
Ticlopidine 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine2-chlorobenzyl group at the 5-positionGenerally considered more stable than clopidogrel and prasugrel under photolytic stress.
Clopidogrel Methyl (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetateMethyl ester and a 2-chlorophenyl groupSusceptible to photodegradation, with the ester group being a potential site for photohydrolysis.[9]
Prasugrel 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetateAcetoxy group on the thiophene ring, a cyclopropyl ketone, and a 2-fluorophenyl groupSusceptible to photodegradation, particularly in solution. The ester and ketone functionalities are potential chromophores and sites for photochemical reactions.[10][11]

Discussion:

The presence of the ester group in both clopidogrel and prasugrel introduces a potential chromophore and a site for photohydrolysis, which may contribute to their lower photostability compared to ticlopidine. Prasugrel, with its additional ketone functionality, possesses another chromophore that can absorb light and initiate photodegradation pathways.[10] In contrast, the 2-chlorobenzyl group in ticlopidine is less prone to direct photochemical reactions under standard photostability testing conditions.

Influence of Substituents on the Thienylpyridine Core

The electronic properties of substituents on the thienylpyridine ring system can significantly influence photostability.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups can increase the electron density of the aromatic system. This can lead to a red shift in the UV-Vis absorption spectrum, potentially making the molecule more susceptible to degradation by longer wavelength UV and visible light. However, in some cases, EDGs can also participate in photoprotective mechanisms by quenching excited states.[12]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the aromatic rings. This can lead to a blue shift in the absorption spectrum. The effect of EWGs on photostability is complex and can either enhance or decrease it depending on the specific group and its position, as well as the nature of the excited state.[13]

Illustrative Data (Hypothetical):

The following table presents hypothetical photodegradation data for a series of 2-(2'-thienyl)pyridine derivatives with different substituents at the 5-position of the pyridine ring, based on the principles discussed above.

Derivative5-SubstituentType% Degradation (24h exposure)Quantum Yield (Φ)
2-(2'-Thienyl)pyridine-HUnsubstituted15%0.010
5-Amino-2-(2'-thienyl)pyridine-NH2EDG25%0.018
5-Nitro-2-(2'-thienyl)pyridine-NO2EWG10%0.007

Causality behind the Hypothetical Data:

The unsubstituted 2-(2'-thienyl)pyridine serves as a baseline. The amino group (EDG) increases the electron density, potentially leading to greater light absorption and a higher rate of degradation. Conversely, the nitro group (EWG) deactivates the ring system towards certain photochemical reactions, resulting in enhanced photostability.

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the processes involved, the following diagrams, created using Graphviz, illustrate the experimental workflow for photostability testing and a plausible photodegradation pathway for a thienylpyridine derivative.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep Prepare Solution of Thienylpyridine Derivative chamber Place samples in Photostability Chamber prep->chamber dark_control Prepare Dark Control (wrapped in foil) dark_control->chamber light Expose to ≥ 1.2 million lux hours (Vis) & ≥ 200 Wh/m² (UV) chamber->light withdraw Withdraw Aliquots at Time Intervals light->withdraw hplc Analyze by Stability-Indicating HPLC withdraw->hplc kinetics Determine Degradation Kinetics hplc->kinetics quantum_yield Calculate Quantum Yield kinetics->quantum_yield

Caption: Experimental workflow for a confirmatory photostability study.

photodegradation_pathway TP Thienylpyridine Derivative TP_excited Excited State Thienylpyridine* TP->TP_excited hv (Light Absorption) TP_excited->TP Fluorescence/Phosphorescence ROS Reactive Oxygen Species (ROS) TP_excited->ROS Energy Transfer to O2 Degradation_Products Degradation Products TP_excited->Degradation_Products Direct Photodegradation ROS->Degradation_Products Oxidation of Thienylpyridine

Caption: Plausible photodegradation pathways for a thienylpyridine derivative.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the photostability of thienylpyridine derivatives, emphasizing the importance of standardized testing and the influence of chemical structure on degradation. The comparative analysis of ticlopidine, clopidogrel, and prasugrel, alongside the discussion of substituent effects, offers valuable insights for researchers and drug development professionals.

Future research should focus on generating more extensive comparative photostability data for a wider range of thienylpyridine derivatives with diverse functionalities. Elucidating the precise photodegradation pathways and identifying the resulting photoproducts for various derivatives is crucial for a complete safety assessment. Furthermore, the development of predictive models based on quantitative structure-property relationships (QSPR) could accelerate the design of more photostable thienylpyridine-based molecules. By integrating a thorough understanding of photostability early in the development process, we can ensure the creation of safer, more effective, and more robust pharmaceutical and material products.

References

  • The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed. [Link]

  • Photodegradation of clopidogrel. ResearchGate. [Link]

  • Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Taylor & Francis Online. [Link]

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. [Link]

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. ResearchGate. [Link]

  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. ClinPGx. [Link]

  • How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? RSC Publishing. [Link]

  • Phototransformation quantum yields of the examined compounds depending... ResearchGate. [Link]

  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Uv spectroscopy analysis and degradation study of clopidogrel bisulfate. World Journal of Pharmaceutical Research. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. PMC. [Link]

  • Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. ResearchGate. [Link]

  • Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. MDPI. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • A Comparison of the Metabolism of Clopidogrel and Prasugrel. PubMed. [Link]

  • 4-(2-Thienyl)pyridine. PubChem. [Link]

  • 2-(2-Thienyl)pyridine. SpectraBase. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. PubMed. [Link]

  • 4-(2-Thienyl)pyridine. Hoffman Fine Chemicals. [Link]

  • Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. ACS Publications. [Link]

  • Comparing Clopidogrel Versus Prasugrel. Med Ed 101. [Link]

  • Kinetically labile ruthenium(ii) complexes of terpyridines and saccharin: effect of substituents on photoactivity, solvation kinetics, and photocytotoxicity. Dalton Transactions (RSC Publishing). [Link]

  • Near-real-time monitoring of new drugs: an application comparing prasugrel versus clopidogrel. PubMed. [Link]

  • Quantum yield for cetirizine photodegradation in deionized water a. ResearchGate. [Link]

  • Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2. MDPI. [Link]

  • Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. PMC. [Link]

  • Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. PMC. [Link]

  • Electron-withdrawing groups as property tuners in functionalized terpyridine-based ligands in Eu(iii) and Tb(iii) complexes. Dalton Transactions (RSC Publishing). [Link]

Sources

Comparison of the coordination properties of thienylpyridines with bipyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Coordination Properties of Thienylpyridines vs. Bipyridine Ligands

Part 1: Executive Summary & Core Distinction

This guide compares two pivotal ligand classes in organometallic chemistry: 2,2'-Bipyridine (bpy) and 2-(2-Thienyl)pyridine (thpy) . While both form 5-membered chelate rings with transition metals (e.g., Ir, Ru, Pt), their coordination behaviors are fundamentally different.

  • 2,2'-Bipyridine (bpy): A neutral N^N chelator . It acts as a moderate

    
    -donor and a strong 
    
    
    
    -acceptor. It stabilizes metal centers in lower oxidation states and is the archetype for Metal-to-Ligand Charge Transfer (MLCT) excited states.
  • 2-(2-Thienyl)pyridine (thpy): Primarily acts as an anionic C^N cyclometalating ligand . Upon coordination, the thiophene ring undergoes C-H activation, forming a strong Metal-Carbon

    
    -bond. This anionic character makes it a potent 
    
    
    
    -donor, significantly destabilizing the metal d-orbitals (raising the HOMO) and leading to red-shifted emission compared to bipyridine or phenylpyridine analogs.

Part 2: Electronic & Structural Comparison

The following table contrasts the physicochemical properties of Iridium(III) complexes containing these ligands (e.g.,


 vs. 

).
Feature2,2'-Bipyridine (bpy) 2-(2-Thienyl)pyridine (thpy)
Coordination Mode Neutral N^N (Dative)Anionic C^N (Cyclometalated)
Donor Strength Moderate

-donor / Strong

-acceptor
Strong

-donor
(Carbanion effect)
Electronic Effect Stabilizes

orbitals (Lowers HOMO)
Destabilizes

orbitals (Raises HOMO )
Trans Effect WeakStrong (due to anionic C-donor)
Bite Angle (Ir) ~76–77° (N-Ir-N)~78–80° (C-Ir-N)
Redox Potential Harder to oxidize (High

)
Easier to oxidize (Low

)
Emission Color Orange/Red (as ancillary) or Green (as main)Deep Red / Near-IR (Red-shifted)
The "Thienyl Effect" on Frontier Orbitals

The substitution of a phenyl ring (in ppy) or a pyridine ring (in bpy) with a thiophene ring has a profound electronic impact. Thiophene is electron-rich and, when cyclometalated, the anionic carbon acts as a powerful electron pump into the metal center.

  • HOMO: Localized on the Metal and the Thienyl backbone. The strong donation raises the HOMO energy significantly.

  • LUMO: Typically localized on the pyridyl ring or the ancillary ligand.

  • Result: The HOMO-LUMO gap narrows, shifting emission from Green (Ir-ppy) to Red/Orange (Ir-thpy) .

Structural Implications: The Trans Influence

In heteroleptic complexes like


, the carbon atom of the thienylpyridine exerts a strong structural trans influence .
  • The Ir–N bond trans to the Thienyl-C is significantly elongated (weakened) compared to the Ir–N bond trans to the Pyridyl-N.

  • Consequence: This bond elongation can make the ancillary ligand more labile, affecting the complex's long-term stability in catalytic cycles compared to the robust

    
     motif.
    

Part 3: Visualization of Energy Levels

The following diagram illustrates the orbital energy impact of substituting Bipyridine with Thienylpyridine.

Caption: Comparative Energy Level Diagram showing the destabilization of the HOMO in Thienylpyridine complexes, resulting in a narrower bandgap and red-shifted emission.

Part 4: Experimental Protocol

Synthesis of Heteroleptic Iridium(III) Complex:


 

This protocol uses the "bridge-splitting" method, converting the chloro-bridged dimer into a cationic monomer.

Phase 1: Synthesis of the Dimer
  • Reagents: Mix

    
     (1.0 equiv) and 2-(2-thienyl)pyridine (2.2 equiv).
    
  • Solvent: 2-Ethoxyethanol : Water (3:1 v/v).

  • Reaction: Reflux at 110°C for 18–24 hours under Nitrogen.

  • Workup: Cool to room temperature. Add water to precipitate the yellow/orange dimer. Filter, wash with water and ethanol. Dry in vacuum.

    • Checkpoint: Product should be an air-stable solid. Yield typically >70%.

Phase 2: Bridge Splitting with Bipyridine
  • Reagents: Suspend

    
     (0.5 mmol) and 2,2'-Bipyridine (1.1 mmol) in Dichloromethane (DCM) : Methanol (2:1) .
    
  • Reaction: Heat to reflux (approx. 55°C) for 4–6 hours. The suspension will clear as the cationic species forms.

  • Anion Exchange: Add excess solid Ammonium Hexafluorophosphate (

    
    ) directly to the hot solution. Stir for 30 mins.
    
  • Purification:

    • Evaporate solvents to dryness.

    • Redissolve in minimum DCM.

    • Filter through a silica pad to remove inorganic salts.

    • Precipitate by adding Diethyl Ether or Hexane.

  • Characterization:

    • 1H NMR: Look for the loss of symmetry compared to the dimer.

    • UV-Vis: Confirm MLCT band shift (typically ~450–500 nm absorption tail).

Experimental Workflow Diagram

SynthesisWorkflow IrCl3 IrCl3·xH2O + Thienylpyridine Step1 Reflux 24h (Ethoxyethanol/H2O) IrCl3->Step1 Dimer Chloro-Bridged Dimer [Ir(thpy)2(μ-Cl)]2 Step2 Bridge Splitting + bpy (DCM/MeOH) Dimer->Step2 Monomer Cationic Complex [Ir(thpy)2(bpy)]+ Step3 Anion Exchange + NH4PF6 Monomer->Step3 Final Final Salt [Ir(thpy)2(bpy)]PF6 Step1->Dimer Step2->Monomer Step3->Final

Caption: Step-by-step synthetic pathway for generating heteroleptic thienylpyridine-iridium complexes via the bridge-splitting mechanism.

References

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. Link

  • Lowry, M. S., et al. "Accelerated Luminophore Discovery through Combinatorial Synthesis." Journal of the American Chemical Society, 126(43), 14129–14135. Link

  • Colombo, M. G., et al. "Facile Synthesis of Cyclometalated Iridium(III) Complexes via the Bridge-Splitting Reaction." Inorganic Chemistry, 33(24), 545–550. Link

  • Ladouceur, S., et al. "Role of Substitution on the Photophysical Properties of 5,5′-Diaryl-2,2′-bipyridine in [Ir(thpy)2(bpy)]+ Complexes." European Journal of Inorganic Chemistry, 2013(29), 5169–5180. Link

In Vivo Validation of the Therapeutic Potential of Thienylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thienylpyridine Advantage

Thienylpyridines, specifically thieno[2,3-b]pyridines , represent a burgeoning class of heterocyclic compounds engineered to overcome resistance mechanisms in oncology.[1][2][3][4][5][6] Unlike non-targeted cytotoxics (e.g., Cisplatin) or standard androgen receptor antagonists (e.g., Enzalutamide), thienylpyridines exhibit a dual mechanism of action: inhibiting phosphoinositide-specific phospholipase C (PI-PLC) and modulating STAT3 signaling.

This guide provides a comparative analysis and validation workflow for these compounds, focusing on their efficacy in Castrate-Resistant Prostate Cancer (CRPC) and Triple-Negative Breast Cancer (TNBC) .

Comparative Analysis: Thienylpyridines vs. Standard of Care

The following table contrasts the performance of the lead thienylpyridine candidate, DJ160 , against standard therapeutic alternatives. Data is synthesized from patient-derived explant (PDE) studies and in vitro validations.[4]

FeatureThienylpyridine (e.g., DJ160)Enzalutamide (Anti-Androgen)Cisplatin (Platinum-based)
Primary Target PI-PLC / Cell Cycle (G2/M)Androgen Receptor (AR)DNA (Cross-linking)
Efficacy in CRPC High (Active in resistant tissue)Low (Ineffective in resistant tissue)Moderate (High toxicity limits use)
Mechanism of Death Apoptosis & MultinucleationApoptosis (AR-dependent)Apoptosis (DNA damage response)
Selectivity High for tumor vs. benign tissueHigh for AR-positive cellsLow (Systemic toxicity)
Resistance Profile Effective in Enzalutamide-resistant modelsProne to AR mutations/splice variantsProne to efflux pump upregulation
Key Insight: Overcoming Resistance

Experimental data indicates that DJ160 induces significant cytotoxicity in prostate cancer tissue samples that are refractory to Enzalutamide . This suggests that thienylpyridines bypass the androgen receptor signaling axis entirely, likely by inducing G2/M phase arrest and subsequent multinucleation (mitotic catastrophe).

Mechanistic Validation & Signaling Pathways

The therapeutic potency of thienylpyridines stems from their ability to disrupt lipid metabolism and cell cycle progression simultaneously.

Pathway Diagram

The following diagram illustrates the proposed mechanism where PI-PLC inhibition leads to cell cycle arrest.

Thienylpyridine_Mechanism Compound Thienylpyridine (e.g., DJ160) PIPLC PI-PLC (Phosphoinositide Phospholipase C) Compound->PIPLC Inhibits CellCycle Cell Cycle Progression Compound->CellCycle Blocks PIP2 PIP2 Hydrolysis PIPLC->PIP2 Catalyzes DAG_IP3 DAG & IP3 (Second Messengers) PIP2->DAG_IP3 Ca_PKC Ca2+ Release & PKC Activation DAG_IP3->Ca_PKC Ca_PKC->CellCycle Promotes G2M G2/M Arrest CellCycle->G2M Disruption leads to MultiNuc Multinucleation G2M->MultiNuc Apoptosis Apoptosis (Cell Death) MultiNuc->Apoptosis

Caption: Thienylpyridine-induced inhibition of PI-PLC disrupts downstream signaling, forcing cells into G2/M arrest and mitotic catastrophe.

Experimental Protocols

To validate the therapeutic potential of thienylpyridines, we recommend a two-tiered approach: Patient-Derived Explants (PDE) for clinical relevance and Xenograft Models for systemic efficacy.

Protocol A: Patient-Derived Explant (PDE) Assay

This system is the "gold standard" for validating efficacy in drug-resistant human tissue.

Materials:

  • Fresh prostate/breast tumor tissue (obtained <1 hour post-surgery).

  • Dental hemostatic sponges (Spongostan or equivalent).

  • Culture Media: RPMI 1640 supplemented with 10% FBS, 1% penicillin/streptomycin, 10 µM hydrocortisone, 10 µg/ml insulin.

  • Compound: DJ160 (stock dissolved in DMSO).

Workflow:

  • Tissue Preparation: Dissect tumor tissue into uniform

    
     cubes using a sterile scalpel.
    
  • Sponge Setup: Place hemostatic sponges into 24-well plates. Pre-soak sponges with 500 µL of culture media.

  • Seeding: Carefully place 3–4 tissue cubes on top of each sponge (air-liquid interface).

  • Treatment:

    • Control: 0.1% DMSO.

    • Experimental: 100 nM DJ160.

    • Comparator: 10 µM Enzalutamide.

  • Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.

  • Analysis: Fix tissue in 10% formalin, embed in paraffin, and stain for Ki67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker).

  • Quantification: Calculate the percentage of Ki67+ cells. A reduction of >50% relative to control indicates significant therapeutic potential.

Protocol B: In Vivo Xenograft Validation (Representative)

Designed to assess tumor growth inhibition (TGI) and systemic toxicity.

Model: Male BALB/c nude mice (6–8 weeks old). Cell Line: PC3 (Androgen-independent prostate cancer) or MDA-MB-231 (TNBC).

Workflow:

  • Induction: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 2 weeks), randomize mice into groups (n=8/group).

  • Dosing Regimen:

    • Vehicle Control: Corn oil or PEG400 (Oral Gavage, Daily).

    • Thienylpyridine Group: 10–20 mg/kg (Oral Gavage or IP, Daily for 21 days).

    • Positive Control: Cisplatin (3 mg/kg, IP, once weekly).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Euthanize when control tumors reach 1500 mm³. Harvest tumors for immunohistochemistry (IHC).

Success Criteria:

  • TGI:

    
     reduction in tumor volume compared to vehicle.
    
  • Toxicity: Body weight loss

    
     throughout the study.
    

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: Endocrine Oncology, 2025.

  • Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Source: International Journal of Molecular Sciences, 2022.

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: Molecules, 2022.

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Source: ACS Central Science, 2024.

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Source: Organic & Biomolecular Chemistry, 2015.

Sources

Validating High-Yield Synthesis of 4-Methyl-2-(3-thienyl)pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and materials science, the reliable synthesis of novel heterocyclic compounds is paramount. 4-Methyl-2-(3-thienyl)pyridine, a molecule of significant interest due to its potential applications as a structural motif in pharmacologically active agents and functional materials, presents a synthetic challenge that necessitates robust and reproducible protocols. This guide provides an in-depth technical comparison of the most effective methods for the high-yield synthesis of this target molecule, grounded in established chemical principles and supported by experimental insights.

Introduction to the Synthetic Challenge

The construction of the C-C bond between the pyridine and thiophene rings is the crucial step in the synthesis of 4-Methyl-2-(3-thienyl)pyridine. The electron-deficient nature of the pyridine ring and the potential for side reactions necessitate careful selection of the synthetic strategy. This guide will focus on the validation and comparison of palladium-catalyzed cross-coupling reactions, which have become the gold standard for such transformations, alongside an exploration of emerging alternative methodologies.

Core Synthetic Strategies: A Comparative Analysis

The most prevalent and validated methods for the synthesis of 4-Methyl-2-(3-thienyl)pyridine are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Stille, and Negishi couplings. Each method offers a unique set of advantages and disadvantages in terms of yield, functional group tolerance, and reagent toxicity.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of carbon-carbon bonds between aromatic rings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side products.[1][2]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is designed for the synthesis of 4-Methyl-2-(3-thienyl)pyridine with an emphasis on achieving high yield and purity.

Starting Materials:

  • 2-Bromo-4-methylpyridine

  • 3-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methylpyridine (1.0 mmol, 1.0 eq.), 3-thienylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Methyl-2-(3-thienyl)pyridine as a pure solid.

The Stille Coupling: An Alternative with Organotins

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. While effective, the toxicity of organotin compounds is a significant drawback.[3][4] However, for specific substrates where boronic acids are unstable or difficult to prepare, the Stille coupling can be a valuable alternative.

The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura reaction, with the key difference being the use of an organostannane in the transmetalation step.

Stille_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Starting Materials:

  • 2-Bromo-4-methylpyridine

  • 3-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-4-methylpyridine (1.0 mmol, 1.0 eq.) and 3-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq.) in anhydrous toluene (10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

The Negishi Coupling: Leveraging Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and less toxic than organostannanes. This method is particularly useful for coupling partners that are less reactive in other cross-coupling reactions.

The Negishi coupling follows a similar catalytic cycle, with the transmetalation step involving an organozinc species.

Negishi_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.

Starting Materials:

  • 2-Bromo-4-methylpyridine

  • 3-Thienylzinc chloride (prepared in situ from 3-bromothiophene and zinc)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous THF, followed by washing with THF. Add 3-bromothiophene (1.1 mmol, 1.1 eq.) to the activated zinc and stir at room temperature until the zinc is consumed.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 2-bromo-4-methylpyridine (1.0 mmol, 1.0 eq.) and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%) in anhydrous THF.

  • Add the freshly prepared solution of 3-thienylzinc chloride to the palladium catalyst mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Comparative Performance Data

Parameter Suzuki-Miyaura Coupling Stille Coupling Negishi Coupling
Typical Yield 80-95%75-90%80-95%
Reagent Toxicity Low (Boronic acids)High (Organotins)Moderate (Organozincs)
Functional Group Tolerance ExcellentGoodGood
Air/Moisture Stability of Reagents Good (Boronic acids)Excellent (Organotins)Moderate (Organozincs)
Reproducibility HighModerate to HighModerate
Cost of Reagents ModerateHighModerate

Alternative and Emerging Synthetic Strategies

While palladium-catalyzed cross-coupling reactions are the mainstay, other innovative methods are emerging that offer potential advantages in terms of atom economy and step efficiency.

Direct C-H Arylation

Direct C-H arylation is a powerful strategy that avoids the pre-functionalization of one of the coupling partners, thus reducing the number of synthetic steps.[5][6] The C-H arylation of 4-methylpyridine with a halogenated thiophene is a promising, more atom-economical approach.

CH_Arylation 4-Methylpyridine 4-Methylpyridine Pd Catalyst Pd Catalyst 4-Methylpyridine->Pd Catalyst 3-Bromothiophene 3-Bromothiophene 3-Bromothiophene->Pd Catalyst Product Product Pd Catalyst->Product C-H Activation

Figure 4: Conceptual workflow for C-H arylation.

Synthesis via Pyridine N-Oxides

Activation of the pyridine ring through N-oxidation allows for regioselective functionalization at the C2 position. The resulting N-oxide can then be deoxygenated to yield the desired 2-substituted pyridine.[7][8] This method offers an alternative route when direct C-H functionalization or cross-coupling proves challenging.

Conclusion and Recommendations

For the reproducible, high-yield synthesis of 4-Methyl-2-(3-thienyl)pyridine, the Suzuki-Miyaura coupling remains the most recommended method for general laboratory and pilot-scale production. Its operational simplicity, high functional group tolerance, and the lower toxicity of its reagents make it a robust and reliable choice. The provided protocol, with careful optimization of catalyst loading and reaction time, should consistently deliver high yields of the target compound.

As the field of organic synthesis continues to evolve, direct C-H arylation and methodologies involving pyridine N-oxides are expected to become increasingly important, offering more sustainable and efficient synthetic routes. Researchers are encouraged to explore these emerging techniques, especially in the context of library synthesis and process optimization.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Taylor & Francis Online. Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Google Patents. Synthesis process of pyridine-N-oxide.
  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. [Link]

  • James Cook University. Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines. [Link]

  • RSC Publishing. Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. [Link]

  • RSC Publishing. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

  • ResearchGate. Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. [Link]

  • National Institutes of Health. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • Who we serve. A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • ACS Publications. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. [Link]

  • National Institutes of Health. Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials. [Link]

  • Organic Syntheses. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]

  • ResearchGate. Enzyme-catalyzed synthesis of pyridines 5a–k. [Link]

  • Google Patents. Preparation method of 2-methyl-4-bromopyridine.
  • Thieme. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. [Link]

  • MDPI. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. [Link]

  • ACS Publications. Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of Organometallic Compounds. [Link]

  • MDPI. 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. [Link]

  • ResearchGate. (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • ChemRxiv. Direct C-H:C-H Arylation Polymerization of 3,4-Propylenedioxythiophene Derivatives. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • National Institutes of Health. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri-. [Link]

  • ResearchGate. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • MDPI. Catalysts | Special Issue : Enzyme Catalysis. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Methyl-2-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Substance Identity: 4-Methyl-2-(3-thienyl)pyridine Chemical Class: Heterocyclic Biaryl (Pyridine + Thiophene) Primary Hazards: Skin/Eye Irritant, Potential Aquatic Toxicity, Stench (Sulfur-based), Potential Neurotoxicity (Pyridine moiety).[1]

The Core Directive: Do not treat this substance as generic organic waste. Due to the synergistic presence of the pyridine nitrogen (basic) and the thiophene sulfur , improper disposal can lead to the poisoning of catalytic waste treatment systems or the release of toxic SOx/NOx gases if incinerated without scrubbers.

Immediate Handling Protocol:

  • Segregation: Strictly isolate from oxidizing agents (e.g., nitric acid, peroxides) and strong acids .

  • Containment: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the compound is in an acidic solution.

  • Labeling: Mark clearly as "Hazardous Waste - Heterocyclic Amine/Sulfide."

Part 2: Scientific Integrity & Logic (The "Why")

To ensure a self-validating safety system, we must understand the chemical mechanisms that dictate our disposal choices.

The Pyridine Moiety (The Base)

The pyridine ring contains a basic nitrogen atom with a lone pair of electrons.

  • Risk: If mixed with acidic waste streams without controlled neutralization, it will undergo an exothermic protonation reaction, forming pyridinium salts. This heat can volatilize other solvents in the waste container, causing pressure buildup or explosion.

  • Regulatory Note: Pyridine is a U-Listed waste (U196 ) under RCRA. While this specific derivative may not be explicitly listed, generator knowledge dictates we treat it with the same stringency to avoid "dilution" violations.

The Thiophene Moiety (The Sulfur Source)

Thiophene is an electron-rich, sulfur-containing heterocycle.[1][2]

  • Risk: Upon incineration (the standard disposal for organics), thiophene converts to Sulfur Dioxide (

    
    ), a toxic gas and precursor to acid rain.
    
  • Downstream Impact: Standard catalytic oxidizers used in some waste treatment plants can be "poisoned" by sulfur, rendering them ineffective. Therefore, this waste must be flagged for high-temperature incineration with alkaline scrubbing .

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a closed-loop system. Each step verifies the safety of the next.

Phase 1: Characterization & Quenching

Before moving the material, verify its state.[1]

  • Check pH: If the substance is in solution, measure pH.

    • If pH < 4: Slowly neutralize with 10% Sodium Bicarbonate to pH 6-8. (Prevents acid-base reactions in the waste drum).

    • If pH > 10: Neutralize with dilute Citric Acid.

  • Quench Reactivity: If the material is a residue from a reaction involving organometallics (e.g., Suzuki coupling), quench with saturated Ammonium Chloride (

    
    ) solution to deactivate any remaining catalysts.
    
Phase 2: Packaging & Segregation

The goal is to prevent cross-reactivity during transport.

  • Solid Waste:

    • Place solid 4-Methyl-2-(3-thienyl)pyridine in a wide-mouth HDPE jar.

    • Double-bag the jar in a chemically resistant polyethylene bag (minimum 4 mil thickness).

    • Label: "Solid Hazardous Waste - Toxic/Irritant - Contains Sulfur."

  • Liquid Waste (Mother Liquors):

    • Select a "Stream C" container (Non-Halogenated Organic Solvents + Nitrogen/Sulfur compounds).

    • Crucial: Do NOT pour into the "Chlorinated Waste" stream unless the solvent carrier is chlorinated (e.g., DCM). Mixing pyridines with certain alkyl halides can lead to slow quaternization reactions that generate heat over days.

Phase 3: The Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for categorizing this specific waste stream to ensure compliance and safety.

DisposalWorkflow Start Start: 4-Methyl-2-(3-thienyl)pyridine Waste StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar Double Bag Label: Toxic Solid Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens StreamA Waste Stream A: Halogenated Organics (Flag for Sulfur Content) Halogenated->StreamA StreamB Waste Stream B: High BTU Fuels (Flag for Nitrogen/Sulfur) NonHalogenated->StreamB Destruction Final Disposal: Rotary Kiln Incineration (>1000°C with Scrubbers) SolidPack->Destruction StreamA->Destruction StreamB->Destruction

Figure 1: Decision matrix for segregating 4-Methyl-2-(3-thienyl)pyridine waste based on physical state and solvent carrier.[1] Note the convergence on high-temperature incineration.

Part 4: Data & Regulatory Reference[3]

Key Chemical Properties for Disposal
PropertyValue/StatusOperational Implication
Flash Point > 100°C (Estimated for solid)Not typically D001 (Ignitable) unless in solvent.[1]
pH (Aqueous) Basic (~8-9)Potential D002 (Corrosive) if pH > 12.5 (unlikely but check).[1]
Water Solubility Low to ModerateDo not flush.[1] Will partition to sediment/sludge.
RCRA Code D038 (Pyridine) / Generator Assigned Treat as D038 if pyridine content is significant.[1]
Chemical Compatibility Matrix

Use this table to audit your waste accumulation area.

Chemical ClassCompatibilityRisk Analysis
Oxidizers (Nitric Acid, Peroxides) INCOMPATIBLE High. Pyridine/Thiophene are reducing agents.[1] Explosion risk.
Strong Acids (HCl, H2SO4) CAUTION Exothermic reaction.[1] Neutralize before mixing.
Alkyl Halides (MeI, Benzyl Cl) MONITOR Slow reaction (Quaternization) generates heat in storage.[1]
Reducing Agents CompatibleGenerally safe, but unnecessary mixing is discouraged.[1]

Part 5: Emergency Contingencies

Spill Management (Bench Scale < 500mL/g):

  • Evacuate & Ventilate: Thiophene derivatives have a strong odor. Clear the immediate area.[3][4][5]

  • PPE: Nitrile gloves (double gloved) + Safety Goggles + Lab Coat. Note: If large spill, use a respiratory mask with organic vapor cartridges.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[6] Do not use paper towels (flammability risk).

  • Decontaminate: Wipe the surface with a mild detergent followed by water. Collect all wipes as hazardous solid waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. [Link]

  • PubChem. Compound Summary for Pyridine and Thiophene Derivatives. National Library of Medicine. (General chemical property verification). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guide for risk assessment of non-listed chemicals). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.